1,4-Phenylenebismaleimide
Description
The exact mass of the compound N,N'-1,4-Phenylenedimaleimide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81257. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Maleates - Maleimides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-[4-(2,5-dioxopyrrol-1-yl)phenyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O4/c17-11-5-6-12(18)15(11)9-1-2-10(4-3-9)16-13(19)7-8-14(16)20/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGZJQNZNONGKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C=CC2=O)N3C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70186446 | |
| Record name | N,N'-4-Phenylenedimaleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70186446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3278-31-7 | |
| Record name | 1,4-Phenylenebismaleimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3278-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N'-4-Phenylenedimaleimide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003278317 | |
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| Record name | 3278-31-7 | |
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| Record name | N,N'-4-Phenylenedimaleimide | |
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| Record name | N,N'-p-phenylenedimaleimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.919 | |
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| Record name | N,N'-4-PHENYLENEDIMALEIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BEC7P1E6J1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,4-Phenylenebismaleimide
Introduction
1,4-Phenylenebismaleimide, also known as N,N'-(1,4-phenylene)dimaleimide, is a homobifunctional crosslinking reagent widely utilized in the development of high-performance thermosetting polymers, particularly bismaleimide (B1667444) (BMI) resins.[1][2] These resins are prized for their exceptional thermal stability, mechanical strength, and resistance to chemical degradation, making them critical components in aerospace composites, high-temperature adhesives, and advanced electronics.[3] The synthesis of this compound is typically a robust two-step process, which involves the formation of an intermediate amic acid followed by a cyclodehydration reaction. This guide provides a detailed examination of the synthesis pathway, reaction mechanism, experimental protocols, and key quantitative data associated with the production of phenylenebismaleimides.
Overall Synthesis Pathway
The preparation of this compound is generally accomplished in two primary stages.[4] The first step involves the reaction of a primary diamine, in this case, 1,4-phenylenediamine, with two equivalents of maleic anhydride (B1165640). This reaction forms the stable intermediate, N,N'-(1,4-phenylene)bismaleamic acid. The yields for this initial amidation step are typically almost quantitative.[4]
The second step is the crucial cyclodehydration (or imidization) of the bismaleamic acid intermediate to yield the final this compound product. This is an equilibrium-driven reaction where the removal of water is essential to drive the reaction to completion.[4] This is commonly achieved through chemical dehydrating agents or azeotropic distillation.
Reaction Mechanism
Step 1: Formation of N,N'-(1,4-phenylene)bismaleamic Acid
The initial reaction is a nucleophilic addition of the primary amine groups of 1,4-phenylenediamine to the carbonyl carbons of the maleic anhydride rings. The lone pair of electrons on the nitrogen atom attacks one of the carbonyl carbons of the anhydride, leading to the opening of the five-membered ring and the formation of a carboxylate and an amide functional group. This process occurs for both amine groups on the phenylene ring, resulting in the bismaleamic acid intermediate. This reaction is typically fast and exothermic.
Step 2: Cyclodehydration of Bismaleamic Acid
The cyclodehydration of the N-substituted maleamic acid is the rate-determining and most complex step of the synthesis. This transformation can be achieved by simple heating or, more commonly, by using chemical dehydrating agents under milder conditions to prevent unwanted side reactions like polymerization.[4][5]
A standard and effective method involves using acetic anhydride with a catalyst, such as sodium acetate (B1210297) or a tertiary amine like triethylamine (B128534).[4][6] The mechanism proceeds in two stages:
-
Formation of a Mixed Anhydride: The carboxylic acid group of the maleamic acid reacts with the acetic anhydride to form a mixed anhydride intermediate.[5][7]
-
Intramolecular Cyclization: The amide nitrogen atom then acts as a nucleophile, attacking the carbonyl carbon derived from the original maleamic acid. This intramolecular cyclization displaces the acetate leaving group and forms the five-membered imide ring.
During this process, an isomeric N-substituted isomaleimide can also form as a kinetically favored byproduct.[5][7] This occurs if the cyclization proceeds via the amide oxygen atom instead of the nitrogen. However, the desired maleimide (B117702) is the thermodynamically more stable product, and reaction conditions can be optimized to favor its formation.[5] The use of trifluoroacetic anhydride has been shown to be a more effective dehydrating agent, as it lowers the activation barriers for the reaction.[5]
Experimental Protocols
The following section details a representative experimental procedure for the synthesis of a phenylenebismaleimide. The protocol is adapted from established methods for N,N'-m-phenylenedimaleimide, which follows the same chemical principles as the 1,4-isomer.[8]
Materials and Equipment
-
Reactants : m-Phenylenediamine (B132917), Maleic Anhydride
-
Solvent : Acetone (B3395972)
-
Dehydrating Agent : Acetic Anhydride
-
Catalysts : Triethylamine, Magnesium Acetate Tetrahydrate
-
Equipment : Glass reaction flask, mechanical stirrer, thermometer, condenser, heating mantle, vacuum filtration apparatus, vacuum oven.
Procedure
-
Amidation Step : A solution of 1 part m-phenylenediamine in 13 parts acetone is prepared in a reaction flask equipped with a stirrer, thermometer, and condenser.[8] Crushed maleic anhydride (1.92 parts) is added gradually to the solution over a period of 15 minutes.[8] The resulting mixture, which is heterogeneous, is stirred at 40°C for one hour to complete the formation of the bismaleamic acid intermediate.[8]
-
Cyclodehydration Step : To the reaction mixture, acetic anhydride (2.44 parts), triethylamine (0.32 part), and magnesium acetate tetrahydrate (0.04 part) are added simultaneously.[8] The temperature is then raised to 60°C and maintained for 4 hours.[8]
-
Isolation and Purification : After the reaction is complete, the mixture is cooled to room temperature. The product is precipitated by adding 20 parts of water.[8] The solid precipitate is then isolated by vacuum filtration.[8] The collected solid is washed thoroughly with water to remove any unreacted reagents and byproducts.[8]
-
Drying : The final product is dried in a vacuum oven at 60-70°C for 24 hours to remove residual water and solvent.[8]
Quantitative Data Summary
The efficiency of the synthesis is highly dependent on the choice of catalyst and reaction conditions. The table below summarizes quantitative data from various reported syntheses of N,N'-m-phenylenedimaleimide, which serves as a valuable proxy for the 1,4-isomer.
| Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | M.P. (°C) | Reference |
| Magnesium Acetate Tetrahydrate | Acetone | 60 | 4 | 74 | 203-204 | [8] |
| Lithium Acetate Dihydrate | Acetone | 60 | 4 | 84 | 208 | [8] |
| Manganous Acetate Tetrahydrate | Acetone | 60 | 4 | 80 | 203-204 | [8] |
| Lithium Chloride | Acetone | 60 | 4 | 84 | 199 | [8] |
| Magnesium Chloride Hexahydrate | Acetone | 50 | 2.5 | 85 | 168-172* | [9] |
Note: This entry is for N,N'-(4-Methyl-m-phenylene)dimaleimide, a structurally similar compound.
Conclusion
The synthesis of this compound is a well-established two-step process involving amidation followed by cyclodehydration. The critical step, imidization, is mechanistically nuanced, proceeding through a mixed anhydride intermediate where reaction conditions dictate the yield and purity by favoring the thermodynamically stable maleimide over the kinetic isomaleimide byproduct. The use of acetic anhydride in combination with various catalysts in a suitable solvent provides an efficient and scalable route to this important crosslinking agent. The detailed protocols and quantitative data presented provide a solid foundation for researchers and professionals in the fields of polymer chemistry and materials science to successfully synthesize and optimize the production of phenylenebismaleimides for advanced applications.
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [wap.guidechem.com]
- 4. US7622597B2 - Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst - Google Patents [patents.google.com]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. N,N'-1,3-Phenylene bismaleimide synthesis - chemicalbook [chemicalbook.com]
- 9. prepchem.com [prepchem.com]
Spectroscopic Analysis of 1,4-Phenylenebismaleimide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 1,4-Phenylenebismaleimide (p-PBM), a crucial building block in the synthesis of high-performance polymers and a molecule of significant interest in materials science and drug development. This document summarizes its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data and outlines the detailed experimental protocols for acquiring these spectra.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, providing a comprehensive reference for its structural characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.4 | Singlet | 4H | Aromatic protons (C₆H₄) |
| ~7.0 | Singlet | 4H | Maleimide vinyl protons (CH=CH) |
Note: Data is predicted based on the analysis of similar structures and known chemical shift ranges. The exact chemical shifts may vary depending on the solvent and experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| ~170 | Carbonyl carbons (C=O) |
| ~135 | Maleimide vinyl carbons (CH=CH) |
| ~132 | Aromatic carbons (ipso-C) |
| ~128 | Aromatic carbons (C-H) |
Note: Data is predicted based on the analysis of similar structures and known chemical shift ranges. The exact chemical shifts may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
Table 3: IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | Aromatic C-H stretch |
| ~1710 | Strong | C=O stretch (imide) |
| ~1590 | Medium | C=C stretch (aromatic) |
| ~1400 | Medium | C-N stretch |
| ~830 | Strong | p-disubstituted benzene (B151609) C-H bend (out-of-plane) |
Note: Data is based on typical IR frequencies for the functional groups present in the molecule.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data of this compound
| m/z | Ion |
| 268.05 | [M]⁺ (Molecular Ion) |
Note: The molecular weight of this compound (C₁₄H₈N₂O₄) is 268.22 g/mol . The exact mass may vary slightly based on isotopic distribution.
Experimental Protocols
Detailed methodologies for obtaining the spectroscopic data are crucial for reproducibility and accurate comparison.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Parameters:
-
Spectrometer: Bruker Avance 400 MHz (or equivalent)
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 220 ppm
-
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
Instrumentation and Parameters:
-
Spectrometer: PerkinElmer Spectrum Two FT-IR (or equivalent)
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
Mass Spectrometry
Sample Preparation:
-
Dissolve a small amount of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) to a concentration of approximately 1 mg/mL.
Instrumentation and Parameters (Electron Ionization - EI):
-
Mass Spectrometer: Agilent 7890A GC with 5975C MS (or equivalent)
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Range: 50-500 m/z
-
Source Temperature: 230 °C
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
Thermal Stability and Decomposition of 1,4-Phenylenebismaleimide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Phenylenebismaleimide (p-PBM) is a thermosetting monomer characterized by two maleimide (B117702) groups attached to a central phenyl ring. This structure imparts exceptional thermal stability, making it a valuable building block in the synthesis of high-performance polyimides. These polymers find extensive application in aerospace, electronics, and other industries where resistance to high temperatures is critical. Understanding the thermal behavior of the monomer is paramount for its processing and for predicting the performance of the resulting polymers. This technical guide provides an overview of the thermal stability and decomposition of this compound, based on available data for the compound and its close structural analogs.
Thermal Properties of Bismaleimides
Bismaleimides, as a class of compounds, are renowned for their high thermal stability. The rigid aromatic structures and the stable five-membered imide rings contribute to their ability to withstand elevated temperatures. The melting point of this compound is reported to be above 300 °C, indicating strong intermolecular forces and a stable crystal lattice.[1][2] For comparison, the meta-isomer, 1,3-Phenylenebismaleimide, exhibits a melting point in the range of 198-201 °C.[3]
Data Summary
Due to a lack of specific publicly available data for the uncured this compound monomer, the following table includes data for related bismaleimide (B1667444) monomers to provide a comparative context for their thermal properties.
| Compound | Melting Point (°C) | Decomposition Onset (TGA, °C) | Peak Decomposition (DTG, °C) | Char Yield (%) |
| This compound | >300[1][2] | Data not available | Data not available | Data not available |
| 1,3-Phenylenebismaleimide | 198-201[3] | Data not available | Data not available | Data not available |
| 4,4'-Bismaleimidodiphenylmethane | 156-158[4] | ~380-400 (polymer) | ~450-500 (polymer) | ~30-40 (polymer) |
| N-Phenylmaleimide | 88-90 | ~350-400 (polymer)[5] | ~420-440 (polymer)[5] | Data not available |
Experimental Protocols for Thermal Analysis
To accurately assess the thermal stability and decomposition of this compound, standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the onset of decomposition, the temperature of maximum decomposition rate, and the amount of residual char.
Typical TGA Protocol:
-
Sample Preparation: A small amount of the this compound powder (typically 5-10 mg) is weighed into a ceramic or platinum crucible.
-
Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature to a high temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).
-
Data Analysis: The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine key thermal parameters.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated or cooled, providing information on thermal transitions such as melting, crystallization, and glass transitions.
Typical DSC Protocol:
-
Sample Preparation: A small amount of the this compound powder (typically 2-5 mg) is hermetically sealed in an aluminum pan.
-
Instrument Setup: An empty, sealed aluminum pan is used as a reference. The DSC cell is purged with an inert gas like nitrogen.
-
Heating Program: The sample is typically heated at a constant rate (e.g., 10 °C/min) to a temperature above its expected melting point. A subsequent cooling and second heating cycle may be performed to study its behavior after melting and solidification.
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (melting) and exothermic peaks (crystallization, curing).
Decomposition Pathway
-
Initial Degradation: The weakest bonds, often the C-N bonds linking the imide ring to the phenyl group, are susceptible to initial cleavage.
-
Imide Ring Scission: At higher temperatures, the imide ring itself can open, leading to the evolution of carbon monoxide (CO) and carbon dioxide (CO2).
-
Fragmentation of Phenyl Ring: The central phenyl ring is highly stable and will only decompose at very high temperatures.
-
Char Formation: A stable carbonaceous char is typically formed as the final product of pyrolysis in an inert atmosphere.
The specific decomposition products and their relative abundances can be identified using techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).
Conclusion
This compound is a monomer with high intrinsic thermal stability, as evidenced by its high melting point. While specific quantitative data on its decomposition is limited in the public domain, the general behavior of bismaleimides and polyimides suggests a decomposition pathway that initiates at elevated temperatures and proceeds through the cleavage of imide rings and the aromatic backbone, ultimately forming a stable char. The experimental protocols outlined provide a framework for the detailed characterization of its thermal properties. Further research utilizing techniques such as TGA-MS or Py-GC-MS would be invaluable in elucidating the precise decomposition mechanism and identifying the evolved gaseous products, providing a more complete understanding for its application in high-performance materials.
References
- 1. N,N′-(1,4-亚苯基)二马来酰亚胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. N,N'-1,4-PHENYLENEDIMALEIMIDE | 3278-31-7 [chemicalbook.com]
- 3. N,N′-(1,3-Phenylene)dimaleimide 97% | 3006-93-7 [sigmaaldrich.com]
- 4. 1,1'-(Methylenedi-p-phenylene)bismaleimide | C21H14N2O4 | CID 83648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ijert.org [ijert.org]
An In-depth Technical Guide to the Solubility of 1,4-Phenylenebismaleimide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1,4-Phenylenebismaleimide (1,4-PBM), a key building block in the synthesis of high-performance polymers and a crosslinking agent in various biomedical applications. Understanding the solubility of this compound is critical for its processing, formulation, and application in diverse fields.
Core Concepts in Solubility
The solubility of a crystalline organic compound like this compound is governed by the principle of "like dissolves like." This means that the compound will exhibit higher solubility in solvents with similar polarity and hydrogen bonding capabilities. The rigid, aromatic structure and the presence of polar imide groups in 1,4-PBM contribute to its generally low solubility in common, low-boiling point organic solvents. Achieving significant solubility often requires the use of polar aprotic solvents at elevated temperatures.
Quantitative Solubility Data
Table 1: Qualitative Solubility of this compound in Various Organic Solvents
| Solvent Category | Solvent | Qualitative Solubility | Notes |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | Often used as a solvent for reactions involving bismaleimides. |
| N-Methyl-2-pyrrolidone (NMP) | Likely Soluble | Bismaleimide (B1667444) resins, in general, show solubility in NMP. It is a powerful solvent for a wide range of polymers.[1] | |
| Dimethylformamide (DMF) | Likely Soluble | Frequently used as a reaction solvent for the synthesis of bismaleimides, suggesting some degree of solubility.[2] | |
| Polar Protic | Methanol | Very Slightly Soluble | |
| Water | Negligible | The hydrophobic phenylene ring and the nature of the imide groups lead to very poor solubility in water.[3][4] | |
| Non-Polar/Weakly Polar | Acetone | Likely Sparingly Soluble | Mentioned as a solvent in the synthesis of related compounds, but the final product may have limited solubility. |
| Halogenated Solvents | Likely Poorly Soluble | Bismaleimide resins generally exhibit poor solubility in halogenated hydrocarbons. |
Experimental Protocol for Determining Solubility
For researchers requiring precise solubility data for their specific applications, the following experimental protocol, based on the isothermal shake-flask method, is recommended. This method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Volumetric flasks
-
Scintillation vials or sealed glass tubes
-
Orbital shaker with temperature control (or a thermostated water bath with a magnetic stirrer)
-
Centrifuge
-
Syringe filters (chemically resistant, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Analytical balance
Procedure:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound and add it to a series of scintillation vials or sealed glass tubes. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a known volume of the selected organic solvent to each vial.
-
-
Equilibration:
-
Place the vials in an orbital shaker or a thermostated water bath set to the desired temperature.
-
Agitate the mixtures for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the controlled temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
To further ensure the removal of undissolved solids, centrifuge the vials at a moderate speed.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the experimental temperature) syringe.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any remaining microscopic particles.
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent using the following formula:
Solubility (g/L) = (Concentration from analysis × Dilution factor × Volume of flask) / Initial volume of aliquot
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the selected solvents for specific handling and disposal information.
Visualization of the Experimental Workflow
The logical flow of the experimental protocol for determining the solubility of this compound can be visualized using the following diagram.
Caption: Workflow for determining the solubility of this compound.
References
An In-depth Technical Guide to 1,4-Phenylenebismaleimide in Polymer Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Phenylenebismaleimide (1,4-PBM) is a thermosetting monomer characterized by two reactive maleimide (B117702) groups attached to a central phenylene ring. This structure imparts exceptional thermal stability, high mechanical strength, and excellent chemical resistance to the resulting polymers. These properties make 1,4-PBM and its derivatives highly valuable in the development of high-performance polymers for demanding applications in the aerospace, electronics, and automotive industries. This technical guide provides a comprehensive overview of the synthesis, polymerization, properties, and experimental protocols related to 1,4-PBM in polymer science.
Synthesis of this compound
The synthesis of this compound is typically a two-step process involving the reaction of p-phenylenediamine (B122844) with maleic anhydride (B1165640) to form an intermediate bismaleamic acid, followed by cyclodehydration to yield the final bismaleimide.
Experimental Protocol: Synthesis of this compound
Materials:
-
p-Phenylenediamine
-
Maleic Anhydride
-
Acetone (B3395972) (solvent)
-
Acetic Anhydride (dehydrating agent)
-
Triethylamine (catalyst)
-
Magnesium Acetate (B1210297) Tetrahydrate (co-catalyst)
-
Deionized Water
Procedure:
-
Formation of Bismaleamic Acid: In a well-ventilated fume hood, dissolve p-phenylenediamine in acetone in a reaction flask equipped with a mechanical stirrer, thermometer, and a condenser. Gradually add crushed maleic anhydride to the solution over a period of 15 minutes while maintaining the temperature at approximately 40°C. Stir the resulting heterogeneous mixture for 1 hour.
-
Cyclodehydration: To the reaction mixture, add acetic anhydride, triethylamine, and a catalytic amount of magnesium acetate tetrahydrate. Heat the mixture to 60°C and maintain this temperature for 4 hours with continuous stirring.
-
Precipitation and Isolation: Cool the reaction mixture to room temperature. Add deionized water to precipitate the this compound product.
-
Purification: Isolate the precipitate by vacuum filtration. Wash the filter cake thoroughly with deionized water to remove any unreacted starting materials and byproducts.
-
Drying: Dry the purified product in a vacuum oven at 60-70°C for 24 hours to obtain a yellow crystalline powder.
The Genesis of High-Performance Polymers: A Technical Guide to the Discovery and History of Phenylenebismaleimide Compounds
For Immediate Release
This technical guide provides a comprehensive overview of the discovery, history, and fundamental chemistry of phenylenebismaleimide (PBMI) compounds. It is intended for researchers, scientists, and drug development professionals who are interested in the origins and applications of these high-performance thermosetting polymers. This document details the evolution of their synthesis, presents key quantitative data, and outlines detailed experimental protocols.
A Historical Perspective: From Polyimides to Bismaleimides
The journey of phenylenebismaleimide compounds is intrinsically linked to the broader history of polyimides. The first polyimide was reported in 1908 by Bogart and Renshaw, who observed that 4-aminophthalic anhydride (B1165640), upon heating, released water to form a high molecular weight polymer.[1] However, it was not until the 1950s that polyimides of significant commercial importance emerged. Scientists at DuPont, in their quest for materials with exceptional thermal stability, developed a successful synthetic route to high molecular weight polyimide, leading to the commercial release of Kapton® film and Vespel® molded parts in the early 1960s.[1][2] These materials quickly found use in demanding aerospace and electronics applications.[2]
The development of bismaleimide (B1667444) (BMI) resins as a distinct class of thermosetting polyimides followed, offering the advantage of addition-cure chemistry, which avoids the release of volatiles during polymerization.[3] This characteristic is crucial for producing void-free, high-performance composites. While the initial discovery of PBMI is not attributed to a single breakthrough moment, significant advancements in their synthesis and characterization occurred during the mid-20th century, with a surge in development and patent applications in the 1970s.
The Synthesis of Phenylenebismaleimide Compounds: An Evolving Methodology
The most common and enduring method for synthesizing phenylenebismaleimide compounds is a two-step process. This process begins with the reaction of a diamine with maleic anhydride to form a bismaleamic acid intermediate. In the second step, this intermediate undergoes cyclodehydration to yield the final bismaleimide.
General Synthesis Pathway
The fundamental chemical reactions involved in the synthesis of N,N'-m-phenylenebismaleimide are illustrated in the following diagram:
Evolution of Experimental Protocols
Over the years, the synthesis of phenylenebismaleimide has been refined to improve yield, purity, and processability, and to reduce the use of toxic solvents. Early methods often employed solvents like dimethylformamide (DMF). However, concerns over toxicity and cost have led to the exploration of alternatives.
Quantitative Data on Phenylenebismaleimide Compounds
The properties of phenylenebismaleimide-based polymers can be tailored by altering the structure of the diamine backbone. The following tables summarize key quantitative data for some common phenylenebismaleimide derivatives and their resulting polymers.
| Compound | Molecular Formula | Melting Point (°C) |
| N,N'-m-Phenylenebismaleimide | C₁₄H₈N₂O₄ | 198-201 |
| N,N'-(4-Methyl-m-phenylene)dimaleimide | C₁₅H₁₀N₂O₄ | 168-172 |
Table 1: Physical Properties of Common Phenylenebismaleimide Monomers.
| Polymer System | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (°C) | Tensile Strength (MPa) | Tensile Modulus (GPa) |
| Unmodified BMI Resin | 220-300 | >400 | 31-63 | 1.17-2.20 |
| Toughened BMI Resin (e.g., with DABA) | 260-300 | >400 | - | - |
| BMI-Siloxane Nanocomposite (0.3% AS-GO) | Increased with AS-GO content | - | Maximized toughness | - |
Table 2: Thermal and Mechanical Properties of Cured Bismaleimide Resins.[4][5][6][7]
Detailed Experimental Protocols
The following are representative experimental protocols for the synthesis of phenylenebismaleimide compounds, illustrating the evolution of the methodology.
Early Method Using Acetone (B3395972) and a Metal Salt Co-catalyst
This method illustrates a common approach from the mid-20th century.
Protocol for the Synthesis of N,N'-m-phenylenebismaleimide:
-
Apparatus Setup: A glass flask is equipped with a thermometer, a mechanical paddle stirrer, and a water-cooled condenser.
-
Reaction Initiation: Crushed maleic anhydride (1.92 parts) is added to a solution of 1 part m-phenylenediamine in 13 parts of acetone over a 15-minute period.
-
Intermediate Formation: The resulting heterogeneous reaction mixture is stirred at 40°C for 1 hour.
-
Cyclodehydration: Acetic anhydride (2.44 parts), triethylamine (B128534) (0.32 parts), and a metal salt co-catalyst such as magnesium acetate (B1210297) tetrahydrate (0.04 parts) are added all at once.
-
Heating: The temperature is raised to 60°C using a heating mantle and maintained for 4 hours.
-
Product Isolation: The reaction mixture is cooled, and 20 parts of water are added to precipitate the product.
-
Purification: The precipitated product is isolated by filtration using a vacuum filter funnel. The filter cake is washed with water.
-
Drying: The product is dried for 24 hours at 60-70°C in a vacuum oven.
This process typically yields N,N'-m-phenylenebismaleimide with a melting point of 203-204°C.[8]
A More Recent Method Employing a Phase Transfer Catalyst
This protocol, described in a later patent, aims to improve reaction speed and yield.
Protocol for the Synthesis of N,N'-m-phenylenedimaleimide:
-
Dissolution: m-Phenylenediamine is dissolved in ethyl acetate.
-
Addition of Maleic Anhydride: Maleic anhydride is added while maintaining the system temperature between 40°C and 50°C.
-
Reaction: The mixture is allowed to react for 0.5-3 hours after the addition is complete.
-
Catalyst and Dehydrating Agent Addition: A phase transfer catalyst is added, followed by acetic anhydride.
-
Second Reaction: The mixture is allowed to react for another 0.5-3 hours.
-
Solvent Recovery and Product Isolation: The solvent is recovered by evaporation, and the product is obtained by centrifugation, washing, and baking.
This method is reported to significantly improve the reaction speed and product yield.[9]
Conclusion
From their conceptual origins in the early 20th century to their development as a distinct class of high-performance polymers, phenylenebismaleimide compounds have become indispensable in applications demanding exceptional thermal and mechanical stability. The evolution of their synthesis reflects a continuous drive for improved efficiency, safety, and performance. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and professionals working with these remarkable materials. The ongoing research into modifying and enhancing the properties of BMI resins ensures their continued relevance in cutting-edge technologies.
References
- 1. Polyimide - Wikipedia [en.wikipedia.org]
- 2. en.plabase.com [en.plabase.com]
- 3. Beyond Epoxy: High Performance Thermosets Part Two - Bismaleimide Cure Chemistry - Polymer Innovation Blog [polymerinnovationblog.com]
- 4. anrvrar.in [anrvrar.in]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. Improved thermal and mechanical properties of bismaleimide nanocomposites via incorporation of a new allylated siloxane graphene oxide - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06621D [pubs.rsc.org]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 9. The Science of Bismaleimide: Benefits, Applications, and Potential [eureka.patsnap.com]
Theoretical Studies on the Electronic Structure of 1,4-Phenylenebismaleimide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Phenylenebismaleimide is a molecule of significant interest in materials science and medicinal chemistry. Its rigid structure, characterized by two maleimide (B117702) rings connected by a phenylene linker, imparts unique thermal and mechanical properties to polymers derived from it. In the context of drug development, the maleimide moiety is a known reactive center, often utilized in bioconjugation to link molecules to proteins. Understanding the electronic structure of this compound is crucial for predicting its reactivity, stability, and potential interactions with biological macromolecules. This technical guide provides an in-depth overview of the theoretical studies on the electronic properties of this compound, focusing on its frontier molecular orbitals and the computational methodologies used for their characterization.
Molecular Structure and Synthesis
This compound is a symmetric molecule with the chemical formula C₁₄H₈N₂O₄. The synthesis of N-aryl bismaleimides, such as this compound, is typically achieved through a condensation reaction between an aromatic diamine and maleic anhydride (B1165640).
A general synthetic approach involves the reaction of p-phenylenediamine (B122844) with two equivalents of maleic anhydride. This reaction proceeds in two steps: first, the formation of a bismaleamic acid intermediate, followed by a cyclodehydration step to yield the final bismaleimide (B1667444) product. Acetic anhydride is commonly used as the dehydrating agent in the presence of a catalyst.
Theoretical Electronic Structure
The electronic properties of this compound are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.
Data Presentation
| Property | Estimated Value (eV) | Significance |
| HOMO Energy | -6.5 to -7.5 | Represents the ability to donate an electron; higher energy indicates a better electron donor. |
| LUMO Energy | -2.0 to -3.0 | Represents the ability to accept an electron; lower energy indicates a better electron acceptor. |
| HOMO-LUMO Gap (ΔE) | 3.5 to 5.5 | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. The relatively large gap suggests good stability. |
| Ionization Potential (IP) | 6.5 to 7.5 | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (EA) | 2.0 to 3.0 | The energy released when an electron is added to the molecule. |
Note: These values are estimations derived from computational studies on analogous compounds and should be considered as a representative range.
Experimental Protocols: Computational Methodology
The theoretical investigation of the electronic structure of this compound and related compounds is predominantly carried out using computational chemistry methods, particularly Density Functional Theory (DFT).
Computational Details
A representative and widely used computational protocol for studying bismaleimide derivatives involves the following steps:
-
Molecular Geometry Optimization:
-
The initial 3D structure of this compound is built using molecular modeling software.
-
The geometry is then optimized to find the lowest energy conformation. This is typically performed using DFT with a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr).
-
A suitable basis set, such as 6-311G(d,p), is employed to describe the atomic orbitals. This basis set provides a good balance between accuracy and computational cost.
-
-
Electronic Property Calculations:
-
Once the geometry is optimized, a single-point energy calculation is performed using the same DFT functional and basis set.
-
From this calculation, the energies of the molecular orbitals, including the HOMO and LUMO, are obtained.
-
The HOMO-LUMO gap is then calculated as the difference between the LUMO and HOMO energies (ΔE = ELUMO - EHOMO).
-
Other electronic properties such as ionization potential and electron affinity can also be calculated from the orbital energies based on Koopmans' theorem or more accurately through ΔSCF methods.
-
-
Software:
-
These calculations are typically performed using quantum chemistry software packages like Gaussian, ORCA, or GAMESS.
-
Mandatory Visualizations
Workflow for Theoretical Electronic Structure Analysis
The following diagram illustrates the typical workflow for the computational study of a molecule's electronic structure.
Caption: A generalized workflow for the theoretical analysis of a molecule's electronic structure.
Conceptual Diagram of Frontier Molecular Orbitals
This diagram illustrates the concept of HOMO, LUMO, and the HOMO-LUMO gap and their relation to electronic transitions.
Caption: Frontier molecular orbitals (HOMO and LUMO) and the energy gap (ΔE).
Signaling Pathways
A thorough review of the scientific literature did not yield specific information regarding the direct involvement of this compound in any particular signaling pathways. Its primary known application in a biological context is as a homobifunctional cross-linking agent. In this role, the maleimide groups can react with thiol groups of cysteine residues in proteins, forming stable thioether bonds. This property allows this compound to link two protein subunits or to probe protein structure by introducing spatial constraints. The biological effects of such cross-linking would be highly dependent on the specific proteins targeted and their roles in cellular processes. Further research is required to elucidate any specific signaling cascades that may be modulated by this compound.
Conclusion
Theoretical studies, primarily employing Density Functional Theory, provide valuable insights into the electronic structure of this compound. The analysis of its frontier molecular orbitals, HOMO and LUMO, is essential for understanding its reactivity, particularly the electrophilic nature of the maleimide rings. While direct experimental data on its electronic properties are scarce, computational models offer a robust framework for their prediction. The estimated HOMO-LUMO gap suggests that this compound is a relatively stable molecule. Its utility as a cross-linking agent in biochemical studies is well-established, though its specific interactions with cellular signaling pathways remain an area for future investigation. The computational workflows and concepts presented in this guide provide a foundation for researchers and drug development professionals to further explore the potential of this compound and related compounds.
Methodological & Application
Application Notes and Protocols for Th-iol-Maleimide Click Chemistry with 1,4-Phenylenebismaleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-maleimide "click" chemistry is a cornerstone of bioconjugation, prized for its high selectivity, efficiency, and mild reaction conditions. The reaction involves the Michael addition of a thiol to a maleimide (B117702), forming a stable covalent thioether bond. 1,4-Phenylenebismaleimide, a homobifunctional crosslinking agent, possesses two maleimide groups, enabling the sequential and controlled conjugation of two thiol-containing molecules. This attribute makes it an invaluable tool for creating well-defined bioconjugates, such as antibody-drug conjugates (ADCs), protein-protein conjugates for studying signaling pathways, and functionalized materials.
These application notes provide a comprehensive guide to utilizing this compound for the synthesis of advanced bioconjugates. Detailed protocols for sequential conjugation, characterization, and relevant quantitative data are presented to facilitate its application in research and drug development.
Reaction Mechanism and Advantages
The thiol-maleimide reaction proceeds via a nucleophilic attack of a thiolate anion on one of the double bonds of the maleimide ring. The reaction is highly specific for thiols at neutral to slightly basic pH (6.5-7.5), minimizing off-target reactions with other nucleophilic amino acid residues like lysine.
Advantages of this compound in Thiol-Maleimide Chemistry:
-
Sequential Conjugation: The two maleimide groups allow for a two-step conjugation process, enabling the creation of heterodimeric conjugates with high precision.
-
Stability: The resulting thioether bond is highly stable under physiological conditions.
-
Versatility: It can be used to conjugate a wide range of thiol-containing molecules, including proteins, peptides, nucleic acids, and small molecule drugs.
-
"Click" Chemistry Characteristics: The reaction is rapid, high-yielding, and produces minimal byproducts, simplifying purification.
Application: Sequential Two-Step Thiol Cross-Linking
A key application of this compound is the sequential conjugation of two different thiol-containing molecules. This is achieved by first reacting a stoichiometric amount of the first thiol-containing molecule with the bismaleimide (B1667444) linker to form an intermediate with a remaining active maleimide group. This intermediate is then purified and reacted with the second thiol-containing molecule. A sequential two-step thiol cross-linking can be performed by first reacting a slight molar excess of a thiol-terminated molecule (e.g., DNA or a protein) with 1,4-phenylenedimaleimide in solution[1]. The primary product is a monomer presenting an aryl-maleimide group that can then react with a thiol-terminated substrate[1].
Experimental Protocol: Sequential Conjugation of Two Proteins (Protein A and Protein B)
This protocol outlines the general steps for the sequential conjugation of two different proteins containing accessible thiol groups.
Materials:
-
This compound
-
Protein A (with at least one accessible thiol group)
-
Protein B (with at least one accessible thiol group)
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.4, degassed
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Purification System: Size-exclusion chromatography (SEC) or other suitable chromatography system
Step 1: Preparation of Protein Solutions
-
Dissolve Protein A and Protein B in separate vials containing degassed reaction buffer to a final concentration of 1-10 mg/mL.
-
Optional: If the proteins have disulfide bonds that need to be reduced to expose thiol groups, add a 10-20 fold molar excess of TCEP to each protein solution. Incubate at room temperature for 30-60 minutes. Remove excess TCEP using a desalting column.
Step 2: Reaction of this compound with Protein A
-
Dissolve this compound in an organic solvent such as DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
Add a 1.5 to 2-fold molar excess of this compound solution to the Protein A solution. The slight excess ensures that most of the Protein A reacts to form the mono-adduct.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.
Step 3: Purification of the Protein A-Maleimide Intermediate
-
Purify the reaction mixture using size-exclusion chromatography (SEC) to remove unreacted this compound and any cross-linked Protein A homodimers.
-
Collect the fractions corresponding to the molecular weight of the Protein A-maleimide conjugate.
Step 4: Reaction of the Purified Intermediate with Protein B
-
Pool the fractions containing the purified Protein A-maleimide intermediate.
-
Add a 1.5 to 2-fold molar excess of the thiol-containing Protein B to the purified intermediate solution.
-
Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C with gentle stirring.
Step 5: Quenching and Final Purification
-
Quench any unreacted maleimide groups by adding a 10-fold molar excess of L-cysteine or β-mercaptoethanol and incubating for 30 minutes.
-
Purify the final Protein A - Protein B heterodimer conjugate using SEC to separate it from unreacted proteins and other byproducts.
-
Analyze the purified conjugate using SDS-PAGE and mass spectrometry to confirm its identity and purity.
Quantitative Data Summary
The following table summarizes typical reaction parameters for thiol-maleimide conjugations. These should be optimized for each specific application.
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 7.5 | Maintains thiol reactivity while minimizing hydrolysis of the maleimide. |
| Temperature | 4°C - Room Temperature | Room temperature for faster kinetics; 4°C for overnight reactions or with sensitive proteins. |
| Molar Ratio (Maleimide:Thiol) | 1.5:1 to 20:1 | For sequential reactions, a slight excess of bismaleimide in the first step is used. For the second step, a slight excess of the second thiol is recommended. For labeling, a 10-20 fold excess of maleimide dye is often used.[2] |
| Reaction Time | 30 minutes - 2 hours | Can be extended overnight at 4°C for improved yields with some substrates. |
| Typical Yields | 50% - 90% | Highly dependent on the specific molecules being conjugated and purification efficiency. For a sequential reaction with an oligonucleotide and a surface, a preservation of ~90% of the surface-bound DNA was observed after a hydrolysis step.[1] |
Characterization of Conjugates
SDS-PAGE: A simple and effective method to visualize the formation of the higher molecular weight conjugate. Samples should be run under non-reducing conditions.
Mass Spectrometry (MS): Provides definitive confirmation of the conjugate's identity by measuring its molecular weight. For larger protein conjugates, techniques like MALDI-TOF or ESI-MS can be used. Analysis of cross-linked peptides after proteolytic digestion can identify the specific cysteine residues involved in the linkage. The fragmentation of peptides cross-linked with reagents similar to this compound can be complex, and specialized software is often used for data analysis[3][4][5].
HPLC/FPLC: Techniques like size-exclusion chromatography (SEC) and reverse-phase HPLC (RP-HPLC) are used for purification and to assess the purity of the final conjugate.
Visualizations
Reaction Mechanism
Caption: Reaction mechanism of sequential thiol-maleimide conjugation.
Experimental Workflow
Caption: Experimental workflow for sequential bioconjugation.
Application in Studying GPCR Signaling
Caption: Probing GPCR-protein interactions with cross-linking.
References
- 1. Sequential thiol-(aryl-maleimide) ‘click’ chemistry for stable surface conjugation of biomolecules to mesoporous silica - American Chemical Society [acs.digitellinc.com]
- 2. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 3. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 4. Fragmentation features of intermolecular cross-linked peptides using N-hydroxy- succinimide esters by MALDI- and ESI-MS/MS for use in structural proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tandem mass spectrometry fragmentation patterns of sulfo-SDA cross-linked peptides - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Polyimides Using 1,4-Phenylenebismaleimide Monomer: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of polyimides derived from the 1,4-phenylenebismaleimide monomer. The focus is on the synthesis via Michael addition polymerization with diamines, leading to the formation of poly(aspartimide)s, which are noted for their potential in biomedical applications due to their biocompatibility and biodegradability.
Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] The synthesis of polyimides using this compound as a monomer, particularly through the Michael addition reaction with diamines, offers a versatile route to produce linear polymers with a range of properties. This method is advantageous as it proceeds under mild conditions without the need for a catalyst and does not produce volatile byproducts. The resulting poly(aspartimide)s are of particular interest in the biomedical field, serving as precursors to water-soluble and biocompatible poly(aspartic acid) derivatives for applications such as drug delivery.[2][3][4]
Experimental Protocols
This section details the materials, equipment, and step-by-step procedures for the synthesis and characterization of polyimides from this compound.
Materials and Equipment
-
Monomers: this compound (p-PBM), various aliphatic or aromatic diamines (e.g., 1,6-hexanediamine, 4,4'-oxydianiline).
-
Solvents: N,N-Dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or other suitable aprotic polar solvents.
-
Precipitation Solvent: Methanol (B129727), ethanol, or water.
-
Reaction Vessel: Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a drying tube.
-
Characterization Equipment: Fourier-Transform Infrared (FTIR) Spectrometer, Nuclear Magnetic Resonance (NMR) Spectrometer, Gel Permeation Chromatography (GPC), Thermogravimetric Analyzer (TGA), Differential Scanning Calorimeter (DSC), and Universal Testing Machine for mechanical properties.
Synthesis of Poly(aspartimide) via Michael Addition
The following is a general procedure for the synthesis of poly(aspartimide)s by the Michael addition of a diamine to this compound.
-
Monomer Preparation: Ensure both this compound and the selected diamine are pure and dry.
-
Reaction Setup: In a clean, dry three-necked flask, dissolve this compound in an appropriate volume of anhydrous DMAc under a nitrogen atmosphere.
-
Addition of Diamine: While stirring the solution at room temperature, slowly add an equimolar amount of the diamine, either as a solid or dissolved in a small amount of DMAc.
-
Polymerization: Continue stirring the reaction mixture at room temperature for 24-48 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
Precipitation and Purification: Once the reaction is complete, precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent such as methanol with vigorous stirring.
-
Washing and Drying: Filter the precipitated polymer, wash it thoroughly with fresh non-solvent to remove any unreacted monomers and residual solvent, and dry the polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.
Data Presentation
The properties of polyimides are highly dependent on the specific diamine used in the polymerization. The following tables summarize typical quantitative data for polyimides synthesized from bismaleimides and various diamines.
Table 1: Thermal Properties of Polyimides
| Polymer ID | Dianhydride/Bismaleimide | Diamine | Glass Transition Temperature (Tg, °C) | 5% Weight Loss Temperature (Td5%, °C) |
| PI-1 | BTDA | PDA | 340 | 520 |
| PI-2 | BTDA | ODA | 270 | 480 |
| PI-3 | PMDA | ODA | >400 | 564 |
| PI-4 | BPDA | PFMB | Not Reported | >500 |
Data sourced from studies on various aromatic polyimides and may not be specific to this compound.[1][5][6]
Table 2: Mechanical Properties of Polyimide Films
| Polymer ID | Dianhydride/Bismaleimide | Diamine | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| PI-5 | BPADA | FDN | Not specified | Not specified | Not specified |
| PI-6 | HBPDA | FDN | Not specified | Not specified | Not specified |
| PI-7 | DPPD | MBDAM | Not specified | Not specified | Not specified |
| PI-8 | TAHQ | Aromatic Diamines | 42.0-83.8 | 2.5-4.7 | 2.1-5.4 |
Data sourced from studies on various aromatic polyimides and may not be specific to this compound.[7][8][9]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of polyimides from this compound.
Conceptual Drug Delivery Application
Poly(aspartimide)s can be hydrolyzed to form poly(aspartic acid), which can be used to encapsulate or conjugate with therapeutic agents for targeted drug delivery. The following diagram illustrates a conceptual model for a poly(aspartimide)-based drug delivery system.
Conclusion
The synthesis of polyimides from this compound via Michael addition offers a straightforward and efficient method to produce well-defined polymers. The resulting poly(aspartimide)s are promising materials for biomedical applications, particularly in the field of drug delivery, owing to their biocompatibility and the ease of their conversion to functionalizable poly(aspartic acid) derivatives. Further research into the specific properties of polyimides derived from this compound and various diamines will be crucial for optimizing their performance in targeted applications.
References
- 1. fire.tc.faa.gov [fire.tc.faa.gov]
- 2. Stimuli-Responsive Poly(aspartamide) Derivatives and Their Applications as Drug Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hangta.group [hangta.group]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and characterization of transparent polyimides derived from ester-containing dianhydrides with different electron affinities - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Curing Kinetics of 1,4-Phenylenebismaleimide Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Phenylenebismaleimide (1,4-PBM) is a thermosetting resin known for its exceptional thermal stability and high-performance mechanical properties, making it a candidate for applications in aerospace, automotive, and electronics industries.[1] The curing process, an irreversible polymerization reaction, transforms the low-molecular-weight resin into a highly cross-linked, three-dimensional network. Understanding the curing kinetics of 1,4-PBM is paramount for optimizing processing parameters, ensuring material quality, and predicting the performance of the final product.
These application notes provide a comprehensive overview of the methodologies used to study the curing kinetics of 1,4-PBM resins. Detailed protocols for Differential Scanning Calorimetry (DSC), Rheometry, and Fourier-Transform Infrared Spectroscopy (FTIR) are presented, along with data presentation guidelines and visualizations to facilitate a deeper understanding of the curing process.
Data Presentation: Curing Kinetic Parameters
A thorough investigation of curing kinetics involves the determination of several key parameters. While specific quantitative data for neat this compound resin is not extensively available in the public domain, the following tables provide a structured format for presenting such data, populated with representative values for modified bismaleimide (B1667444) (BMI) systems to serve as a reference. Researchers are encouraged to populate these tables with their own experimental data.
Table 1: Non-Isothermal Curing Kinetic Data for Bismaleimide Resins (DSC)
| Heating Rate (°C/min) | Onset Temperature (°C) | Peak Exotherm Temperature (°C) | Enthalpy of Cure (J/g) | Activation Energy (Ea) (kJ/mol) | Reaction Order (n) |
| 5 | Data Point | Data Point | Data Point | Calculated Value | Calculated Value |
| 10 | Data Point | Data Point | Data Point | Calculated Value | Calculated Value |
| 15 | Data Point | Data Point | Data Point | Calculated Value | Calculated Value |
| 20 | Data Point | Data Point | Data Point | Calculated Value | Calculated Value |
Note: The activation energy and reaction order can be determined using methods such as Kissinger or Ozawa-Flynn-Wall from a series of non-isothermal DSC scans at different heating rates.[2][3][4][5]
Table 2: Isothermal Curing Kinetic Data for Bismaleimide Resins (DSC)
| Isothermal Temperature (°C) | Time to Peak (min) | Degree of Cure at Peak (%) | Rate Constant (k) (s⁻¹) |
| 170 | Data Point | Data Point | Calculated Value |
| 180 | Data Point | Data Point | Calculated Value |
| 190 | Data Point | Data Point | Calculated Value |
| 200 | Data Point | Data Point | Calculated Value |
Note: Isothermal DSC experiments provide data on the reaction rate at a constant temperature.[6][7][8][9]
Table 3: Rheological Properties during Curing of Bismaleimide Resins
| Isothermal Temperature (°C) | Initial Viscosity (Pa·s) | Gel Time (min) |
| 170 | Data Point | Data Point |
| 180 | Data Point | Data Point |
| 190 | Data Point | Data Point |
| 200 | Data Point | Data Point |
Note: Gel time is often identified as the crossover point of the storage modulus (G') and loss modulus (G'').[10]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Differential Scanning Calorimetry (DSC) for Curing Kinetics
DSC is a powerful thermal analysis technique used to measure the heat flow associated with the curing reaction.[11][12] It can be performed under both non-isothermal and isothermal conditions.
Objective: To determine the enthalpy of cure, glass transition temperature (Tg), and kinetic parameters (activation energy, reaction order) of 1,4-PBM resin.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
This compound resin
-
Nitrogen gas supply for purging
Procedure:
A. Non-Isothermal Analysis:
-
Accurately weigh 5-10 mg of the uncured 1,4-PBM resin into an aluminum DSC pan.
-
Hermetically seal the pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the DSC cell with nitrogen at a flow rate of 20-50 mL/min.
-
Equilibrate the sample at a temperature below the onset of curing (e.g., 30°C).
-
Heat the sample at a constant rate (e.g., 5, 10, 15, and 20°C/min) to a temperature where the curing reaction is complete (e.g., 350°C).
-
Record the heat flow as a function of temperature.
-
Analyze the resulting DSC curve to determine the onset temperature, peak exotherm temperature, and the total enthalpy of cure (ΔH_total) by integrating the area under the exothermic peak.
-
Repeat the experiment for each heating rate to obtain data for kinetic modeling.
B. Isothermal Analysis:
-
Prepare the sample as described in the non-isothermal procedure.
-
Rapidly heat the sample to the desired isothermal curing temperature (e.g., 170, 180, 190, 200°C).
-
Hold the sample at this temperature until the reaction is complete, as indicated by the heat flow returning to the baseline.
-
Record the heat flow as a function of time.
-
The degree of cure (α) at any time (t) can be calculated as α = ΔH_t / ΔH_total, where ΔH_t is the heat evolved up to time t and ΔH_total is the total enthalpy of cure determined from a non-isothermal scan.
C. Determination of Glass Transition Temperature (Tg):
-
After a curing experiment (either non-isothermal or isothermal), cool the sample to a temperature below the expected Tg.
-
Reheat the cured sample at a controlled rate (e.g., 10 or 20°C/min).
-
The glass transition will be observed as a step-like change in the heat flow curve. Determine the Tg from this transition.
Protocol 2: Rheometry for Monitoring Viscosity and Gelation
Rheological measurements provide information on the viscoelastic properties of the resin as it cures, including changes in viscosity and the determination of the gel point.[13][14]
Objective: To monitor the change in viscosity and determine the gel time of 1,4-PBM resin during isothermal curing.
Materials and Equipment:
-
Rotational rheometer with parallel plate geometry (disposable plates are recommended)
-
Temperature-controlled chamber
-
This compound resin
Procedure:
-
Set the rheometer to the desired isothermal curing temperature.
-
Place a small amount of the uncured 1,4-PBM resin onto the lower plate of the rheometer.
-
Lower the upper plate to the desired gap setting (e.g., 1 mm).
-
Remove any excess material.
-
Start the oscillatory measurement at a constant frequency (e.g., 1 Hz) and a small strain within the linear viscoelastic region (e.g., 0.1-1%).
-
Record the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of time.
-
The gel time is typically identified as the point where G' and G'' curves intersect (tan δ = G''/G' = 1).[10]
-
The viscosity profile will show a sharp increase as the material approaches the gel point.
Protocol 3: Fourier-Transform Infrared Spectroscopy (FTIR) for Monitoring Chemical Conversion
FTIR spectroscopy is used to monitor the chemical changes occurring during the curing process by tracking the disappearance of reactive functional groups.[15][16][17][18]
Objective: To monitor the conversion of maleimide (B117702) functional groups during the curing of 1,4-PBM resin.
Materials and Equipment:
-
Fourier-Transform Infrared (FTIR) spectrometer with a heated transmission or Attenuated Total Reflectance (ATR) accessory.
-
KBr plates (for transmission) or a diamond ATR crystal.
-
This compound resin.
Procedure:
-
Obtain an FTIR spectrum of the uncured 1,4-PBM resin at room temperature to identify the characteristic absorption bands of the maleimide group. Key peaks include the C=C stretching of the maleimide ring (around 830 cm⁻¹) and the C-H out-of-plane bending in the maleimide rings (around 696 cm⁻¹).[19]
-
Apply a thin film of the uncured resin onto a KBr plate or the ATR crystal.
-
Heat the sample to the desired isothermal curing temperature.
-
Acquire FTIR spectra at regular time intervals during the curing process.
-
Monitor the decrease in the intensity (or area) of the characteristic maleimide absorption bands.
-
The degree of conversion can be calculated by normalizing the peak intensity at time 't' to its initial intensity. An internal standard peak that does not change during the reaction can be used for more accurate quantification.
Visualizations
Logical Relationship of Curing Kinetics Analysis
Caption: Interrelationship of analytical techniques and derived parameters.
Experimental Workflow for DSC-based Curing Kinetics
Caption: Workflow for determining curing kinetics using DSC.
References
- 1. tainstruments.com [tainstruments.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thermoset Cure Kinetics Part 4: Isothermal DSC - Polymer Innovation Blog [polymerinnovationblog.com]
- 9. imapsjmep.org [imapsjmep.org]
- 10. Exploring Gel-Point Identification in Epoxy Resin Using Rheology and Unsupervised Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tainstruments.com [tainstruments.com]
- 12. Thermoset Characterization Part 1: Introduction to DSC - Polymer Innovation Blog [polymerinnovationblog.com]
- 13. Rheology of Thermosets Part 4: Isothermal Curing - Polymer Innovation Blog [polymerinnovationblog.com]
- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. In Situ FT-IR Analysis of a Composite Curing Reaction Using a Mid-Infrared Transmitting Optical Fiber [opg.optica.org]
- 17. jasco-global.com [jasco-global.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Surface Modification of Materials using 1,4-Phenylenebismaleimide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 1,4-phenylenebismaleimide for the surface modification of various materials. This bifunctional linker is particularly valuable for applications in drug development, bioconjugation, and the creation of advanced functional materials due to its ability to form stable covalent bonds with thiol-containing molecules.
Introduction to this compound
This compound is a homobifunctional crosslinking reagent. It consists of a central phenyl ring with a maleimide (B117702) group at positions 1 and 4. The maleimide groups are highly reactive towards sulfhydryl (thiol) groups, undergoing a Michael addition reaction to form a stable thioether bond. This specificity makes it an ideal candidate for conjugating proteins, peptides, and other thiol-containing ligands to material surfaces.
Key Features:
-
Specificity: Reacts selectively with thiol groups at neutral to slightly alkaline pH (6.5-7.5).
-
Stability: Forms a stable, covalent thioether linkage.
-
Rigidity: The rigid phenyl spacer provides defined spacing between conjugated molecules.
-
Versatility: Can be used to modify a wide range of materials, including nanoparticles, polymers, and hydrogels.
Applications in Drug Development and Research
The unique properties of this compound make it a valuable tool in several areas of drug development and research:
-
Targeted Drug Delivery: Functionalization of drug carriers such as liposomes, nanoparticles, or polymers with targeting ligands (e.g., antibodies, peptides) to enhance delivery to specific cells or tissues.[1][2][3][4]
-
Bioconjugation: Covalent attachment of proteins, enzymes, or peptides to solid supports for applications in diagnostics, and biocatalysis.[5][6]
-
Hydrogel Formation: Crosslinking of thiol-functionalized polymers to form hydrogels for controlled drug release and tissue engineering.[7][8][9][10]
-
Surface Functionalization: Creation of well-defined, functional surfaces for studying cell-material interactions and developing biosensors.
Experimental Protocols
Surface Modification of Gold Nanoparticles (AuNPs)
This protocol describes the functionalization of AuNPs with this compound, creating a reactive surface for the subsequent conjugation of thiol-containing molecules.
Materials:
-
Gold Nanoparticles (AuNPs) solution
-
Thiol-terminated linker (e.g., 11-mercaptoundecanoic acid)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS)
-
Solvents: Ethanol (B145695), Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Thiol-containing molecule for conjugation (e.g., cysteine-terminated peptide)
Protocol:
-
Thiolation of AuNPs:
-
To the AuNP solution, add an ethanolic solution of the thiol-terminated linker.
-
Stir the mixture for 24 hours at room temperature to allow for the formation of a self-assembled monolayer on the AuNP surface.
-
Centrifuge the solution to pellet the functionalized AuNPs and remove excess linker.
-
Wash the AuNPs twice with ethanol and resuspend in DMF.
-
-
Activation of Carboxyl Groups:
-
To the thiolated AuNP suspension in DMF, add DCC and NHS in a 1:1 molar ratio relative to the estimated surface carboxyl groups.
-
Stir the reaction mixture for 4 hours at room temperature to activate the carboxyl groups.
-
-
Conjugation of this compound:
-
Prepare a solution of this compound in DMF.
-
Add the this compound solution to the activated AuNP suspension.
-
Stir the mixture overnight at room temperature.
-
Centrifuge the AuNPs, wash with DMF and then with PBS (pH 7.4) to remove unreacted reagents.
-
Resuspend the this compound functionalized AuNPs in PBS (pH 7.4).
-
-
Conjugation of Thiol-Containing Molecule:
-
Add the thiol-containing molecule (e.g., peptide) to the suspension of functionalized AuNPs.
-
React for 2 hours at room temperature with gentle stirring.
-
Centrifuge to remove unreacted molecules and wash with PBS.
-
Resuspend the final conjugated AuNPs in the desired buffer for your application.
-
Preparation of a this compound Crosslinked Hydrogel
This protocol outlines the formation of a hydrogel using a thiol-functionalized polymer and this compound as the crosslinker.
Materials:
-
Thiol-functionalized polymer (e.g., thiol-modified hyaluronic acid or polyethylene (B3416737) glycol)
-
This compound
-
Phosphate Buffered Saline (PBS), pH 7.2
-
Drug or cells to be encapsulated
Protocol:
-
Polymer Solution Preparation:
-
Dissolve the thiol-functionalized polymer in PBS (pH 7.2) to the desired concentration.
-
If encapsulating a drug or cells, add them to the polymer solution and mix gently.
-
-
Crosslinker Solution Preparation:
-
Dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and then dilute with PBS (pH 7.2) to the final desired concentration. The final concentration of the organic solvent should be kept low to maintain biocompatibility.
-
-
Hydrogel Formation:
-
Quickly mix the polymer solution with the crosslinker solution at a defined stoichiometric ratio of thiol groups to maleimide groups.
-
The gelation time will depend on the concentration of the polymer and crosslinker, as well as the pH and temperature.[7]
-
Allow the hydrogel to cure completely.
-
Characterization of Modified Surfaces
Successful surface modification can be confirmed using various analytical techniques.
| Characterization Technique | Information Provided |
| X-ray Photoelectron Spectroscopy (XPS) | Provides elemental composition and chemical state information of the surface. Can confirm the presence of nitrogen from the maleimide groups and sulfur from the thioether bond.[11][12][13][14][15] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies functional groups on the surface. Characteristic peaks for the maleimide C=O and C-N-C stretches can be monitored. The disappearance of the S-H peak indicates successful thiol conjugation. |
| Contact Angle Goniometry | Measures the surface hydrophilicity/hydrophobicity, which is expected to change upon surface modification. |
| Ellipsometry | Measures the thickness of the deposited layers on a flat substrate, confirming the stepwise modification process.[16] |
| Dynamic Light Scattering (DLS) | For nanoparticle modifications, DLS can be used to measure changes in the hydrodynamic diameter upon functionalization.[17] |
| Zeta Potential | Measures the surface charge of nanoparticles, which will change after each modification step.[17] |
Table 1: Expected XPS and FTIR Signatures for Surface Modification with this compound.
| Stage of Modification | Expected XPS Signals | Expected FTIR Peaks (cm⁻¹) |
| Initial Thiolated Surface | C 1s, O 1s, S 2p | ~2550 (S-H stretch, weak), ~1700 (C=O stretch of carboxyl group if present) |
| After this compound Conjugation | Increased N 1s signal, characteristic C 1s peaks for the phenyl ring and maleimide | Disappearance of S-H peak, Appearance of maleimide peaks: ~1710 (C=O stretch), ~1390 (C-N-C stretch), ~830 (C-H out-of-plane bend of phenyl ring) |
| After Conjugation of Thiol-Containing Molecule | Further changes in elemental composition depending on the conjugated molecule. | Attenuation of maleimide-specific peaks, appearance of new peaks from the conjugated molecule (e.g., amide bands for peptides). |
Visualizing Workflows and Pathways
Workflow for Targeted Nanoparticle Drug Delivery
The following diagram illustrates the workflow for preparing and utilizing this compound-modified nanoparticles for targeted drug delivery.
Caption: Workflow for creating targeted drug delivery nanoparticles.
Michael Addition Reaction Pathway
This diagram illustrates the chemical reaction pathway for the conjugation of a thiol-containing molecule to a maleimide group.
Caption: Michael addition reaction of a maleimide with a thiol.
Quantitative Data Summary
The following table summarizes representative quantitative data that can be obtained from the characterization of this compound modified surfaces. Actual values will vary depending on the specific material, reaction conditions, and conjugated molecule.
Table 2: Representative Quantitative Data for Surface Modification.
| Parameter | Typical Values/Range | Method of Determination | Reference |
| Surface Coverage of 1,4-PBM | 0.5 - 5 molecules/nm² | XPS, Quartz Crystal Microbalance (QCM) | [18] (Data for similar systems) |
| Thiol-Maleimide Reaction Efficiency | > 90% | Fluorescence Spectroscopy, HPLC, Mass Spectrometry | [19] (Data for similar systems) |
| Change in Hydrodynamic Diameter (Nanoparticles) | 5 - 20 nm increase per modification step | Dynamic Light Scattering (DLS) | [17] |
| Change in Zeta Potential (Nanoparticles) | -30 mV to +10 mV (depending on terminal group) | Electrophoretic Light Scattering (ELS) | [17] |
| Hydrogel Swelling Ratio | 10 - 50 (w/w) | Gravimetric analysis | [7][8] (Data for maleimide-based hydrogels) |
| Hydrogel Young's Modulus | 1 - 100 kPa | Rheometry, Atomic Force Microscopy (AFM) | [7] (Data for maleimide-based hydrogels) |
Note: The provided values are illustrative and should be determined empirically for each specific system.
Conclusion
This compound is a powerful and versatile tool for the surface modification of materials in research and drug development. Its specific reactivity with thiols allows for the controlled and stable conjugation of a wide range of biomolecules. The protocols and characterization methods outlined in these application notes provide a solid foundation for researchers to successfully functionalize materials for their specific needs, paving the way for advancements in targeted therapies, diagnostics, and biomaterials.
References
- 1. Targeted drug-delivery approaches by nanoparticulate carriers in the therapy of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo Fate of Targeted Drug Delivery Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted delivery of antibody conjugated liposomal drug carriers to rat myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo Fate of Targeted Drug Delivery Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simple and efficient maleimide-based approach for peptide extension with a cysteine-containing peptide phage library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Maleimide-based method for elaboration of cysteine-containing peptide phage libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Maleimide cross-linked bioactive PEG hydrogel exhibits improved reaction kinetics and cross-linking for cell encapsulation and in-situ delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Rapid Crosslinkable Maleimide-Modified Hyaluronic Acid and Gelatin Hydrogel Delivery System for Regenerative Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Light‐Sensitive Phenacyl Crosslinked Dextran Hydrogels for Controlled Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Making sure you're not a bot! [opus4.kobv.de]
- 12. researchgate.net [researchgate.net]
- 13. XPS and NEXAFS studies of aliphatic and aromatic amine species on functionalized surfaces: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 14. BJOC - Search Results [beilstein-journals.org]
- 15. researchgate.net [researchgate.net]
- 16. Surface-Anchored Thiol-Reactive Soft Interfaces: Engineering Effective Platforms for Biomolecular Immobilization and Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Surface treatment of silica nanoparticles for stable and charge-controlled colloidal silica - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Step-by-Step Protocol for 1,4-Phenylenebismaleimide Conjugation
This document provides a detailed protocol for the conjugation of thiol-containing molecules, such as proteins or peptides, using the homobifunctional crosslinker 1,4-Phenylenebismaleimide. This crosslinker contains two maleimide (B117702) groups that react specifically with sulfhydryl (thiol) groups to form stable thioether bonds, making it an effective tool for creating well-defined bioconjugates.
The protocol is intended for researchers, scientists, and professionals in drug development who require a reliable method for crosslinking proteins or labeling molecules through cysteine residues.
Principle of Conjugation
The conjugation chemistry is based on the reaction between a maleimide group and a sulfhydryl group (thiol, -SH).[1] this compound serves as a bridge, linking two thiol-containing molecules. The reaction is highly selective for thiols over other functional groups, such as amines, when performed within a specific pH range.[2][3] The optimal pH for this reaction is between 6.5 and 7.5, which minimizes competing side reactions like maleimide hydrolysis or reaction with amines.[2][4]
Below is a diagram illustrating the fundamental thiol-maleimide reaction.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4-Phenylenebismaleimide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 1,4-Phenylenebismaleimide synthesis. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to aid in optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis is typically a two-step process. First, 1,4-phenylenediamine is reacted with two equivalents of maleic anhydride (B1165640) to form the intermediate N,N'-(1,4-phenylene)bis(maleamic acid). This is followed by a cyclodehydration step, usually with a chemical dehydrating agent like acetic anhydride and a catalyst, to yield the final this compound product.
Q2: Why is the intermediate N,N'-(1,4-phenylene)bis(maleamic acid) often not isolated?
A2: For procedural efficiency, the synthesis is often performed as a one-pot reaction where the bismaleamic acid is generated in situ and then directly converted to the bismaleimide (B1667444) without isolation.[1] This approach can save time and reduce potential product loss during intermediate purification steps.
Q3: What are common solvents used for this synthesis?
A3: Common solvents include acetone (B3395972), N,N-dimethylformamide (DMF), and ethyl acetate (B1210297).[2] Acetone is frequently used due to its ability to dissolve the reactants and its relatively low boiling point, which simplifies removal.[3][4] However, the intermediate bismaleamic acid may precipitate, leading to a heterogeneous reaction mixture.[3][4]
Q4: What is the role of a catalyst in the cyclodehydration step?
A4: Catalysts are used to increase the rate of the ring-closing reaction (cyclodehydration) and improve the overall yield. Common catalysts include a combination of a tertiary amine, like triethylamine (B128534), and a metal salt, such as magnesium acetate, lithium acetate, or magnesium chloride.[3][4] Anhydrous sodium acetate is also frequently used in conjunction with acetic anhydride.
Q5: What are the potential side reactions that can lower the yield?
A5: Potential side reactions include the polymerization of the maleimide (B117702) product at high temperatures and the formation of isoimide (B1223178) structures during cyclodehydration.[5] Incomplete reaction at either the amic acid formation or the cyclization step will also result in a lower yield of the desired product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Final Product | 1. Incomplete formation of the bismaleamic acid intermediate.2. Inefficient cyclodehydration.3. Side reactions (e.g., polymerization).4. Product loss during work-up and purification. | 1. Ensure the reaction of 1,4-phenylenediamine and maleic anhydride goes to completion by stirring for the recommended time (e.g., 1-2 hours) at a moderate temperature (e.g., 40°C).2. Optimize the catalyst system for the cyclodehydration step. Refer to the catalyst comparison table below. Ensure the dehydrating agent (acetic anhydride) is fresh and used in sufficient excess.3. Avoid excessively high temperatures during the cyclodehydration and drying steps. The reaction is typically run at 50-60°C.[3][4]4. After precipitation with water, ensure the product is thoroughly washed to remove impurities but avoid excessive washing with solvents in which the product has some solubility. |
| Product is an intractable solid or oil | 1. Presence of significant impurities or byproducts.2. "Oiling out" during recrystallization. | 1. Review the reaction conditions to minimize side reactions. Consider purification by column chromatography if recrystallization is ineffective.2. For recrystallization, ensure the product is fully dissolved in the minimum amount of hot solvent. If the product oils out upon cooling, try a different solvent system or add a co-solvent. Slow cooling can promote crystal formation over oiling out. |
| Reaction mixture becomes very thick and difficult to stir | The bismaleamic acid intermediate is precipitating from the solvent. | This is a common occurrence, especially when using solvents like acetone.[3][4] Ensure you are using a robust mechanical stirrer. The reaction can often proceed effectively in a heterogeneous state. The mixture may become homogeneous again during the subsequent cyclodehydration step.[4] |
| Final product has a low melting point or a broad melting range | The product is impure and may contain unreacted starting materials, the intermediate amic acid, or byproducts. | Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture, toluene).[1] If necessary, perform column chromatography. Confirm purity using techniques like NMR or HPLC. |
Data Presentation
Table 1: Effect of Various Metal Salt Co-catalysts on the Yield of m-Phenylenebismaleimide*
Note: This data is for the synthesis of the closely related m-phenylenebismaleimide and serves as a strong indicator for catalyst performance in this compound synthesis. The reaction conditions were standardized for comparison.
| Catalyst | Catalyst Amount (parts per 1 part diamine) | Yield (%) | Melting Point (°C) |
| Magnesium Acetate Tetrahydrate | 0.04 | 74 | 203-204 |
| Lithium Acetate Dihydrate | 0.04 | 84 | 208 |
| Manganous Acetate Tetrahydrate | 0.04 | 80 | 203-204 |
| Lithium Chloride | 0.02 | 84 | 199 |
Data adapted from U.S. Patent 4,154,737.[3]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure based on common methods for bismaleimide synthesis.
Step 1: Formation of N,N'-(1,4-phenylene)bis(maleamic acid)
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve maleic anhydride (2.1 equivalents) in acetone (e.g., 4 parts by weight relative to the diamine).
-
In a separate beaker, dissolve 1,4-phenylenediamine (1 equivalent) and triethylamine (e.g., 0.3 equivalents) in acetone (e.g., 2.5 parts by weight relative to the diamine).
-
Slowly add the diamine solution to the maleic anhydride solution over 15-30 minutes with vigorous stirring. A precipitate of the bismaleamic acid is expected to form.
-
Maintain the temperature of the heterogeneous reaction mixture at approximately 40°C and continue stirring for 1 hour.
Step 2: Cyclodehydration to this compound
-
To the reaction mixture from Step 1, add the chosen metal salt catalyst (e.g., magnesium chloride hexahydrate, ~0.07 parts by weight) followed by acetic anhydride (e.g., 2.2 equivalents).
-
Heat the reaction mixture to 50-60°C and maintain this temperature with stirring for 3-4 hours. The mixture may become homogeneous during this time.[4]
-
Cool the reaction mixture to room temperature.
-
Pour the cooled solution into a beaker containing water (e.g., 15-20 parts by weight) to precipitate the crude product.
-
Isolate the precipitated yellow solid by vacuum filtration.
-
Wash the filter cake thoroughly with water to remove residual acetic acid and catalyst salts.
-
Dry the product in a vacuum oven at 60-70°C for 24 hours.
Protocol 2: Purification by Recrystallization
-
Transfer the crude, dried this compound to an Erlenmeyer flask.
-
Add a suitable solvent or solvent mixture (e.g., an ethanol/water 90/10 v/v mixture or toluene).[1]
-
Heat the mixture on a hot plate with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
Visualizations
Caption: Synthesis pathway of this compound.
Caption: General experimental workflow for synthesis.
Caption: Troubleshooting flowchart for low yield issues.
References
- 1. US4154737A - Preparation of maleimides and dimaleimides - Google Patents [patents.google.com]
- 2. CN102531993A - Synthetic method of N, N'-m-phenylenedimaleimide - Google Patents [patents.google.com]
- 3. N,N'-1,3-Phenylene bismaleimide synthesis - chemicalbook [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
Side reactions in 1,4-Phenylenebismaleimide polymerization and their prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the polymerization of 1,4-Phenylenebismaleimide (PBM). The information is tailored for researchers, scientists, and professionals in drug development and materials science.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My PBM polymerization reaction is resulting in a brittle and insoluble product, even at moderate temperatures. What could be the cause?
A1: This issue often points to premature crosslinking due to uncontrolled free-radical homopolymerization of the maleimide (B117702) groups.[1][2] While thermal crosslinking is a desired step for curing at high temperatures (typically above 180°C), its premature onset can lead to a non-uniform network structure with poor mechanical properties.[2][3]
Troubleshooting:
-
Temperature Control: Carefully stage your reaction temperatures. Lower temperatures (e.g., 145°C) favor linear chain extension via Michael addition, while higher temperatures (e.g., 220°C) promote crosslinking.[4] Avoid rapid heating to high temperatures.
-
Inhibitor Addition: Introduce a small amount of a free-radical inhibitor, such as hydroquinone (B1673460), to prevent premature homopolymerization, especially if prolonged heating at moderate temperatures is required.[1]
-
Monomer Purity: Ensure the purity of your PBM monomer. Impurities can sometimes initiate unwanted side reactions.
Q2: I am observing incomplete polymerization or lower than expected molecular weight in my final product. What are the potential reasons?
A2: Incomplete polymerization can stem from several factors, primarily related to the deactivation of the reactive maleimide groups or stoichiometric imbalances.
Troubleshooting:
-
Hydrolysis Prevention: The maleimide ring is susceptible to hydrolysis, especially in the presence of moisture and alkaline conditions, which opens the ring and renders it unreactive.[5][6] Ensure all reactants and solvents are dry and maintain a neutral or slightly acidic pH if possible.
-
Stoichiometric Ratio: In co-polymerizations (e.g., with diamines or diols), accurately controlling the stoichiometric ratio of the monomers is critical. An excess of one monomer can lead to chain termination and lower molecular weights.[1]
-
Reaction Time and Temperature: Ensure the reaction is carried out for a sufficient duration at the appropriate temperature to allow for complete conversion. Vitrification of the resin can sometimes halt the reaction before all reactive sites have been consumed.[4]
Q3: My product shows inconsistent properties from batch to batch. How can I improve reproducibility?
A3: Inconsistent product properties are often a result of competing side reactions that are sensitive to minor variations in experimental conditions.
Troubleshooting:
-
Standardized Protocols: Strictly adhere to a standardized experimental protocol, paying close attention to heating rates, reaction times, and the order of reagent addition.
-
Atmosphere Control: Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and other side reactions involving atmospheric oxygen. Oxygen can act as a radical scavenger and interfere with free-radical polymerization.[7]
-
Reactant Purity and Storage: Use reactants of the same purity for each batch and store them under appropriate conditions (cool, dry, and dark) to prevent degradation.
Side Reaction Mechanisms and Prevention
The primary polymerization of this compound and its common side reactions are illustrated below. Understanding these pathways is key to troubleshooting and optimizing your reaction.
Caption: Key reaction pathways in 1,4-PBM polymerization.
Experimental Protocols
Protocol 1: Prevention of Premature Homopolymerization
This protocol details the use of a radical inhibitor to control the onset of crosslinking.
-
Reactant Preparation: In a reaction vessel, dissolve this compound and any co-monomers in a suitable solvent (e.g., N,N-Dimethylformamide - DMF).
-
Inhibitor Addition: Add hydroquinone (0.1% w/w of PBM) to the reaction mixture and stir until fully dissolved.
-
Inert Atmosphere: Purge the reaction vessel with dry nitrogen or argon for 15-20 minutes to remove oxygen. Maintain a positive pressure of the inert gas throughout the reaction.
-
Staged Heating:
-
Monitoring: Monitor the reaction progress using appropriate analytical techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to observe the disappearance of the maleimide double bond peak.
Protocol 2: Minimizing Hydrolysis of the Maleimide Ring
This protocol outlines the steps to prevent the deactivation of PBM through hydrolysis.
-
Solvent and Reagent Drying:
-
Dry all solvents using appropriate drying agents (e.g., molecular sieves).[6]
-
Ensure all solid reactants are thoroughly dried in a vacuum oven before use.
-
-
pH Control: If the reaction involves aqueous media or protic solvents, maintain the pH in the range of 6.5-7.5.[6] Avoid basic conditions. If a base is required, consider using a sterically hindered non-nucleophilic base.
-
Reaction Setup: Assemble the reaction glassware while it is still hot from the oven to minimize adsorbed moisture. Purge the assembled apparatus with a dry, inert gas.
-
Execution: Add the dried reactants to the dried solvent under a positive pressure of inert gas. Proceed with the polymerization as planned.
Quantitative Data Summary
The following table summarizes the impact of different conditions on PBM polymerization, derived from various studies.
| Parameter | Condition | Observed Effect | Reference |
| Temperature | 145°C | Favors Michael addition for linear chain growth. | [4] |
| 220°C | Promotes simultaneous Michael addition and crosslinking. | [4] | |
| >180°C | Onset of significant homopolymerization. | [2] | |
| Inhibitor | With Hydroquinone (140-150°C) | Slows down the consumption of maleimide due to side reactions. | [1] |
| Stoichiometry (Maleimide/Furan) | Varied ratios | Affects the extent of maleimide homopolymerization side reactions. | [1] |
| pH | Alkaline (pH 8.5-14) | Increases the rate of maleimide ring hydrolysis. | [5] |
Logical Workflow for Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting common issues in PBM polymerization.
Caption: A step-by-step guide to diagnosing polymerization issues.
References
- 1. Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins Based on Thermoreversible Diels–Alder Network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 4. web.mit.edu [web.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. vectorlabs.com [vectorlabs.com]
- 7. youtube.com [youtube.com]
Overcoming solubility issues of 1,4-Phenylenebismaleimide in reaction media
Welcome to the technical support center for 1,4-Phenylenebismaleimide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments, with a focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a crystalline solid with generally poor solubility in many common organic solvents at room temperature. Its rigid structure and potential for intermolecular interactions contribute to its low solubility. However, it exhibits solubility in some polar aprotic solvents, often requiring elevated temperatures to achieve complete dissolution. It has negligible solubility in water.[1][2]
Q2: In which solvents is this compound known to be soluble?
A2: this compound and structurally similar bismaleimides show solubility in high-boiling point, polar aprotic solvents. These include:
-
Dimethyl sulfoxide (B87167) (DMSO)[3][4][5]
-
Dimethylacetamide (DMAc)
Solubility in these solvents is often significantly enhanced by heating.[3] It is also reported to be very slightly soluble in methanol.[5]
Q3: Why is my this compound not dissolving in the reaction solvent?
A3: Several factors can contribute to the poor dissolution of this compound:
-
Solvent Choice: The solvent may not be appropriate for this specific bismaleimide (B1667444).
-
Temperature: Many reactions require heating to dissolve the bismaleimide fully.
-
Purity of the Compound: Impurities can affect solubility.
-
Particle Size: A larger particle size will result in a slower dissolution rate.
-
Moisture: The presence of water in aprotic solvents can sometimes affect the solubility of organic compounds.
Troubleshooting Guide
Issue 1: this compound fails to dissolve completely in the reaction medium at the start of the experiment.
Root Cause Analysis and Solutions:
This is the most common issue. The rigid structure of this compound limits its interaction with solvent molecules at ambient temperatures.
-
Solution 1: Increase the Temperature. Gently heat the reaction mixture while stirring. Many polymerization and Michael addition reactions involving bismaleimides are conducted at elevated temperatures (e.g., 50-120 °C) to ensure the homogeneity of the reaction mixture. Always check the thermal stability of your other reactants before increasing the temperature.
-
Solution 2: Change or Use a Co-solvent. If heating is not desirable or ineffective, consider using a different primary solvent or a co-solvent system. For instance, a mixture of solvents can sometimes provide better solvating power than a single solvent. A patent for a related bismaleimide synthesis suggests that a mixture of acetic acid and acetone (B3395972) can be effective for dissolving the reactants.[6]
-
Solution 3: Reduce Particle Size. If you have the bismaleimide in a solid form with large crystals, grinding it into a fine powder before adding it to the solvent can increase the surface area and accelerate dissolution.
-
Solution 4: Sonication. Using an ultrasonic bath can provide energy to break down solute-solute interactions and promote dissolution.
Issue 2: The this compound precipitates out of the solution during the reaction.
Root Cause Analysis and Solutions:
This can occur if the temperature of the reaction mixture drops or if the concentration of the bismaleimide exceeds its solubility limit at the reaction temperature as other components are consumed or new ones are formed.
-
Solution 1: Maintain Consistent Temperature. Ensure that the reaction vessel is adequately heated and that the temperature is uniformly maintained throughout the reaction.
-
Solution 2: Increase Solvent Volume. If precipitation occurs, it might be due to the concentration of the bismaleimide being too high. Adding more solvent can help to keep it in solution. However, be mindful of how this dilution might affect your reaction kinetics.
-
Solution 3: Hot Filtration (for purification). If the precipitation is due to the formation of an insoluble byproduct, a hot filtration step might be necessary to remove the unwanted solid from the reaction mixture.
Data Presentation
Table 1: Qualitative Solubility of this compound and Related Bismaleimides in Various Solvents.
| Solvent | Solubility | Conditions/Notes |
| N-Methyl-2-pyrrolidone (NMP) | Soluble | Often requires heating. Commonly used for polyaspartimide synthesis.[3][4] |
| Dimethylformamide (DMF) | Soluble | Often requires heating. Commonly used for polyaspartimide synthesis.[3][4] |
| Dimethyl sulfoxide (DMSO) | Soluble | [3][4][5] |
| Dimethylacetamide (DMAc) | Soluble | Generally good solubility for similar polyimides. |
| Methanol | Very Slightly Soluble | [5] |
| Water | Negligible | [1][2] |
| Chloroform | Soluble (for some bismaleimides) | May depend on the specific bismaleimide structure. |
| Acetone | Limited Solubility | Used as a co-solvent in some syntheses.[6] |
| Acetic Acid | Limited Solubility | Used as a co-solvent in some syntheses.[6] |
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound for Reaction
-
Preparation: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add the desired amount of this compound.
-
Solvent Addition: Add the chosen polar aprotic solvent (e.g., NMP, DMF, or DMSO) to the flask.
-
Inert Atmosphere: Purge the flask with dry nitrogen for 10-15 minutes to create an inert atmosphere.
-
Heating and Dissolution: Begin stirring the mixture and gradually heat the flask using an oil bath to the target reaction temperature (e.g., 60-80 °C).
-
Observation: Continue heating and stirring until all the this compound has completely dissolved, resulting in a clear solution.
-
Reactant Addition: Once the bismaleimide is fully dissolved, the other reactants can be added to the solution to initiate the reaction.
Protocol 2: Synthesis of Polyaspartimide via Michael Addition
This protocol is adapted for a scenario where this compound has solubility challenges.
-
Monomer Dissolution: In a three-necked flask under a nitrogen atmosphere, dissolve this compound in a minimal amount of NMP by heating to 80-100 °C with continuous stirring until a clear solution is obtained.
-
Diamine Addition: In a separate flask, dissolve the diamine monomer in NMP. This solution can then be added dropwise to the heated solution of this compound.
-
Polymerization: Maintain the reaction temperature for several hours to allow the Michael addition polymerization to proceed. The progress of the reaction can be monitored by techniques such as FT-IR spectroscopy by observing the disappearance of the maleimide (B117702) double bond peaks.
-
Precipitation and Purification: After the reaction is complete, cool the polymer solution to room temperature and precipitate the resulting polyaspartimide by pouring the solution into a non-solvent like methanol.
-
Drying: Filter the precipitate, wash it with fresh non-solvent, and dry it in a vacuum oven.
Visualizations
Caption: Experimental workflow for a reaction involving this compound.
Caption: Troubleshooting logic for this compound dissolution issues.
References
- 1. N,N'-1,3-Phenylene bismaleimide CAS#: 3006-93-7 [m.chemicalbook.com]
- 2. N,N'-1,3-Phenylene bismaleimide | 3006-93-7 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. N,N'-1,4-PHENYLENEDIMALEIMIDE | 3278-31-7 [chemicalbook.com]
- 6. CN113264864A - Preparation method of N, N' -m-phenylene bismaleimide - Google Patents [patents.google.com]
Preventing premature polymerization of 1,4-Phenylenebismaleimide during storage
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the premature polymerization of 1,4-Phenylenebismaleimide (PBM) during storage.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound, leading to premature polymerization.
Issue 1: PBM powder appears discolored, clumpy, or has solidified.
-
Possible Cause: Exposure to elevated temperatures. Heat can initiate the thermal polymerization of PBM. Bismaleimide resins can begin to cure at temperatures as low as 150°C, and even prolonged storage at moderately elevated temperatures can lead to partial polymerization.[1]
-
Troubleshooting Steps:
-
Isolate the affected batch: Prevent potential cross-contamination with other batches.
-
Verify storage temperature: Ensure that the storage location does not exceed the recommended temperature. Check for proximity to heat sources such as ovens, heating vents, or equipment that generates heat.
-
Analytical Testing: Perform Differential Scanning Calorimetry (DSC) to check for a curing exotherm at a lower temperature than expected for the pure monomer. A broadened melting endotherm or the presence of an exothermic peak at a lower temperature can indicate partial polymerization.[2][3] Fourier-Transform Infrared Spectroscopy (FTIR) can also be used to detect a decrease in the intensity of peaks associated with the maleimide (B117702) double bond.
-
-
Preventative Measures:
-
Store PBM in a temperature-controlled environment, ideally at room temperature (20-25°C) or as recommended by the supplier. For long-term storage, refrigeration (2-8°C) can be considered.
-
Avoid storing PBM in direct sunlight or near any heat sources.
-
Issue 2: Inconsistent experimental results or poor reactivity of PBM.
-
Possible Cause: Partial polymerization due to light exposure. UV radiation can initiate free-radical polymerization of the maleimide groups.
-
Troubleshooting Steps:
-
Inspect packaging: Check if the container is amber-colored or opaque to protect from light.
-
Review handling procedures: Determine if the material was exposed to direct sunlight or strong laboratory lighting for extended periods.
-
Analytical Testing: Use Gel Permeation Chromatography (GPC) to detect the presence of higher molecular weight species (oligomers or polymers), which would indicate that polymerization has occurred.[4] High-Performance Liquid Chromatography (HPLC) can also be used to assess the purity of the monomer and detect degradation products.[5]
-
-
Preventative Measures:
-
Always store PBM in light-blocking containers.
-
Minimize exposure to light during weighing and handling by working in a shaded area or using amber-colored labware.
-
Issue 3: Rapid solidification of PBM upon addition of a solvent or other reagents.
-
Possible Cause: Contamination with an incompatible substance that acts as a polymerization initiator. Strong bases, nucleophiles (e.g., primary and secondary amines), and some reducing agents can catalyze the polymerization of bismaleimides.
-
Troubleshooting Steps:
-
Review the experimental protocol: Ensure that no incompatible substances were inadvertently introduced.
-
Check for cross-contamination: Verify the cleanliness of spatulas, glassware, and other equipment used for handling PBM.
-
Solvent Purity: Ensure the solvent used is of high purity and does not contain impurities that could initiate polymerization.
-
-
Preventative Measures:
-
Use dedicated and thoroughly cleaned equipment for handling PBM.
-
Store PBM away from strong bases, amines, and other reactive chemicals.
-
Use high-purity, anhydrous solvents when preparing solutions of PBM.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For optimal stability, PBM should be stored in a cool, dry, and dark place. The container should be tightly sealed to prevent moisture ingress. While room temperature is generally acceptable for short-term storage, refrigeration (2-8°C) is recommended for long-term stability to minimize the risk of thermal polymerization.[6]
Q2: Can I use a polymerization inhibitor with PBM?
A2: Yes, polymerization inhibitors can be added to PBM, especially if it is to be stored for extended periods or if there is a risk of exposure to heat. Phenolic inhibitors such as hydroquinone (B1673460) or 4-methoxyphenol (B1676288) are commonly used for stabilizing monomers. The effective concentration can range from 100 to 1000 ppm, but the optimal concentration should be determined based on the specific storage conditions and desired shelf life.[7][8][9]
Q3: How can I tell if my PBM has started to polymerize?
A3: Visual signs of polymerization include a change in color (darkening), clumping of the powder, or partial to complete solidification. For a more definitive assessment, analytical techniques are recommended. A decrease in the melting point or the appearance of a curing exotherm in a DSC scan, the presence of higher molecular weight species in a GPC chromatogram, or changes in the characteristic peaks of the maleimide group in an FTIR spectrum are all indicators of polymerization.
Q4: What is the expected shelf life of PBM?
A4: The shelf life of PBM is highly dependent on the storage conditions. When stored properly in a cool, dark, and dry environment, it can be stable for several years. However, exposure to heat, light, or contaminants can significantly reduce its shelf life. It is recommended to re-test the purity of the material if it has been stored for more than a year or if there are any doubts about the storage conditions.
Q5: Are there any materials that are incompatible with PBM during storage?
A5: Yes, PBM should not be stored in contact with strong oxidizing agents, strong bases, nucleophiles (like amines), and reducing agents, as these can initiate polymerization.
Quantitative Data Summary
The following tables provide an overview of recommended storage conditions and the impact of inhibitors.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Long-term) 20-25°C (Short-term) | Minimizes the rate of thermally induced polymerization. |
| Light | Store in opaque or amber containers | Prevents UV-initiated free-radical polymerization. |
| Atmosphere | Dry, inert atmosphere (e.g., nitrogen or argon) | Prevents moisture absorption and potential hydrolysis of the imide ring. |
| Container | Tightly sealed | Prevents contamination and exposure to moisture. |
Table 2: Common Polymerization Inhibitors for Bismaleimides
| Inhibitor | Typical Concentration Range (ppm) | Notes |
| Hydroquinone (HQ) | 100 - 1000 | Effective in the presence of oxygen.[8][10] |
| 4-Methoxyphenol (MEHQ) | 100 - 500 | Commonly used inhibitor for vinyl monomers. |
| 2,5-Di-tert-butylhydroquinone (DTBHQ) | 200 - 1000 | Good for storage stability of unsaturated polyesters.[8] |
Experimental Protocols
Protocol 1: Detection of Premature Polymerization using Differential Scanning Calorimetry (DSC)
-
Objective: To identify any exothermic activity corresponding to polymerization at temperatures below the typical curing temperature of pure PBM.
-
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the PBM powder into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Thermal Program:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to 350°C at a heating rate of 10°C/min.[11]
-
-
Data Analysis:
-
Observe the thermogram for any endothermic peaks corresponding to melting and any exothermic peaks corresponding to polymerization.
-
For pure PBM, a sharp melting endotherm is expected, followed by a high-temperature polymerization exotherm.
-
The presence of a broad melting peak or an exotherm at a lower temperature suggests that the material has partially polymerized during storage.[3]
-
-
Protocol 2: Assessment of Purity and Degradation by High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the purity of PBM and detect the presence of oligomers or degradation products.
-
Methodology:
-
Sample Preparation: Prepare a stock solution of PBM in a suitable solvent (e.g., acetonitrile (B52724) or tetrahydrofuran) at a concentration of 1 mg/mL. From the stock solution, prepare a working solution of approximately 100 µg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. Start with a higher concentration of A and gradually increase B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where PBM has maximum absorbance (e.g., determined by a UV scan).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
A pure sample of PBM will show a single major peak at a specific retention time.
-
The presence of additional peaks, particularly at earlier retention times (for more polar degradation products) or as a broad unresolved hump, indicates impurity or polymerization. The peak area of the main peak can be used to calculate the purity of the PBM.[5][12][13]
-
-
Protocol 3: Monitoring Polymerization using Fourier-Transform Infrared Spectroscopy (FTIR)
-
Objective: To detect changes in the chemical structure of PBM, specifically the consumption of the maleimide double bonds, which indicates polymerization.
-
Methodology:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of PBM powder with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used by placing the powder directly on the ATR crystal.[14]
-
Spectral Acquisition: Collect the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis:
-
Identify the characteristic absorption bands of the maleimide group. Key peaks to monitor include the C=C stretching vibration (around 1510 cm⁻¹) and the C-H out-of-plane bending of the maleimide ring (around 825 cm⁻¹ and 696 cm⁻¹).[15]
-
A decrease in the intensity of these peaks relative to a stable internal reference peak (e.g., an aromatic C=C stretch) indicates that the maleimide double bonds have reacted, signifying polymerization.[16]
-
-
Protocol 4: Analysis of Molecular Weight Distribution by Gel Permeation Chromatography (GPC)
-
Objective: To determine the molecular weight distribution of the PBM sample and identify the presence of higher molecular weight species.
-
Methodology:
-
Sample Preparation: Dissolve the PBM sample in a suitable GPC solvent (e.g., tetrahydrofuran (B95107) or dimethylformamide) to a concentration of 1-2 mg/mL. Allow the sample to dissolve completely, which may take several hours. Filter the solution through a 0.2 µm filter before injection.[4][17]
-
GPC System:
-
Columns: A set of GPC columns suitable for separating low molecular weight polymers and oligomers.
-
Mobile Phase: The same solvent used for sample preparation.
-
Detector: A refractive index (RI) detector is commonly used.
-
-
Data Analysis:
-
The resulting chromatogram will show the distribution of molecular sizes in the sample.
-
Pure PBM should show a single, sharp peak corresponding to its molecular weight.
-
The presence of a shoulder on the high molecular weight side of the main peak or additional peaks at shorter elution times indicates the formation of oligomers or polymers.[18][19]
-
-
Visualizations
Caption: Troubleshooting workflow for premature PBM polymerization.
Caption: Analytical workflow for detecting PBM polymerization.
Caption: Key strategies for preventing PBM polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Cure and Thermal Properties of Bismaleimide Resin and Allylnadic-Imide – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. kinampark.com [kinampark.com]
- 6. N,N'-1,4-PHENYLENEDIMALEIMIDE | 3278-31-7 [chemicalbook.com]
- 7. US9944577B2 - Hydroquinone compounds for inhibiting monomer polymerization - Google Patents [patents.google.com]
- 8. chempoint.com [chempoint.com]
- 9. The effect of free radical inhibitor on the sensitized radiation crosslinking and thermal processing stabilization of polyurethane shape memory polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US20140330053A1 - Hydroquinone Compounds for Inhibiting Monomer Polymerization - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. resolvemass.ca [resolvemass.ca]
- 18. agilent.com [agilent.com]
- 19. tainstruments.com [tainstruments.com]
Minimizing impurities in the synthesis of 1,4-Phenylenebismaleimide
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize impurities during the synthesis of 1,4-Phenylenebismaleimide (p-PDM).
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities encountered in the synthesis of this compound?
A1: The main impurities arise from incomplete reactions or side reactions. These include:
-
N,N'-(1,4-phenylene)bis(maleamic acid): The intermediate formed in the first step of the synthesis. Its presence indicates incomplete cyclodehydration.
-
Hydrolysis Products: The maleimide (B117702) rings are susceptible to opening in the presence of water, especially under alkaline conditions, forming the unreactive maleamic acid.[1][2] The susceptibility to hydrolysis increases with a higher pH.[1]
-
Michael Addition Adducts: The maleimide double bond can react with nucleophiles, such as unreacted 1,4-phenylenediamine, via a Michael addition reaction. This leads to oligomeric or polymeric impurities and is a known reaction pathway in bismaleimide (B1667444) chemistry.[3][4][5]
-
Unreacted Starting Materials: Residual 1,4-phenylenediamine and maleic anhydride (B1165640) may remain if the reaction does not go to completion.
-
Polymerization Products: Bismaleimides can undergo thermal or free-radical polymerization, particularly at elevated temperatures (onset around 200°C), leading to insoluble materials.[2]
Q2: How can I ensure the complete conversion of the amic acid intermediate to the final bismaleimide product?
A2: Complete cyclodehydration is critical for high purity. To achieve this:
-
Dehydrating Agent: Use an effective dehydrating agent, such as acetic anhydride, in sufficient quantity (e.g., a molar ratio of 2.5-3:1 relative to the diamine).[6]
-
Catalyst: Employ a suitable catalyst to facilitate the ring closure. Anhydrous sodium acetate (B1210297) is commonly used.[6] Some protocols also report high yields using metal salts like lithium acetate or magnesium acetate.[7]
-
Reaction Temperature and Time: Maintain the appropriate reaction temperature (typically 55-65°C) for a sufficient duration (e.g., 4 hours) to drive the reaction to completion.[6] Monitoring the reaction by techniques like TLC or HPLC can determine the endpoint.
Q3: What are the best practices to prevent hydrolysis of the maleimide rings during synthesis and workup?
A3: Preventing hydrolysis is crucial for maintaining product integrity.
-
Anhydrous Conditions: The synthesis, particularly the cyclodehydration step, should be carried out under anhydrous conditions.[8] Use dry solvents and reagents.
-
Control pH: Avoid alkaline conditions during workup, as the maleimide ring is prone to hydrolysis at higher pH.[1][2]
-
Workup Procedure: When precipitating the product, use water but minimize the contact time. Prompt filtration and drying are recommended.[7]
-
Storage: Store the final product in a cool, dry environment in a tightly sealed container to protect it from atmospheric moisture.[8] For solutions, use dry, aprotic solvents like DMSO or DMF rather than aqueous buffers.[1]
Q4: How can Michael addition side reactions be minimized?
A4: Michael addition of the starting diamine to the bismaleimide product can lead to chain extension and cross-linking.[3] To minimize this:
-
Stoichiometry Control: Use a slight excess of maleic anhydride relative to the diamine (e.g., a molar ratio of 2.1-2.4:1) to ensure all amine groups react to form the initial amic acid.[9]
-
Order of Addition: Add the diamine solution slowly to the maleic anhydride solution.[6] This maintains a low concentration of the diamine, disfavoring its reaction with the newly formed product.
-
Low Temperature: The initial amic acid formation is typically conducted at a lower temperature (e.g., 18-40°C) to control the reaction rate and prevent side reactions.[6][7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete amic acid formation. 2. Incomplete cyclodehydration. 3. Product loss during workup and purification. 4. Hydrolysis of the product. | 1. Ensure correct stoichiometry and allow sufficient reaction time for the first step. 2. Increase reaction time/temperature for the dehydration step or use a more effective catalyst system.[7] 3. Optimize precipitation and filtration steps. Recrystallization is a common purification method; ensure the solvent system is appropriate to maximize recovery.[8][10] 4. Ensure anhydrous conditions and avoid high pH during workup.[1][8] |
| Product is Off-Color (Brown/Dark) | 1. Oxidation of the 1,4-phenylenediamine starting material. 2. Polymerization or degradation due to excessive heat during dehydration or drying. | 1. Use high-purity, colorless 1,4-phenylenediamine. If necessary, purify it before use. 2. Strictly control the dehydration temperature.[6] Dry the final product under vacuum at a moderate temperature (e.g., 60-70°C).[7] |
| Poor Solubility of Final Product | 1. Presence of cross-linked polymeric impurities from Michael addition or thermal polymerization. 2. Residual insoluble starting materials or byproducts. | 1. Re-evaluate temperature control during the reaction. Ensure the dehydration temperature does not significantly exceed the recommended range. 2. Purify the product via recrystallization from a suitable solvent (e.g., acetone (B3395972), DMF) to remove insoluble impurities.[8] |
| Analytical Data (e.g., NMR, IR) Shows Impurities | 1. Amic Acid Peaks: Broad peaks in NMR, C=O stretch for carboxylic acid and amide N-H stretch in IR. 2. Hydrolysis Product Peaks: Similar to amic acid. 3. Unreacted Diamine: Presence of primary amine peaks in spectra. | 1. The cyclodehydration reaction is incomplete. Re-subject the product to the dehydration conditions (acetic anhydride and catalyst) or optimize the initial reaction time/temperature. 2. The product has degraded due to moisture. Purify via recrystallization from a dry solvent. Ensure rigorous anhydrous conditions in future syntheses. 3. Improve the stoichiometry of the initial reaction by using a slight excess of maleic anhydride. |
Data Presentation
Table 1: Comparison of Synthesis Protocols for Phenylenedimaleimides
| Parameter | Method A (m-PDM)[7] | Method B (m-PDM)[6] | Method C (p-PDM Derivative)[11] |
|---|---|---|---|
| Solvent | Acetone | Acetone / Acetic Acid | Acetone |
| Amic Acid Formation Temp. | 40°C | 18-30°C | 40°C |
| Dehydrating Agent | Acetic Anhydride | Acetic Anhydride | Acetic Anhydride |
| Catalyst | Metal Acetates/Chlorides | Anhydrous Sodium Acetate | Magnesium Chloride Hexahydrate |
| Dehydration Temp. | 60°C | 55-65°C | 50°C |
| Dehydration Time | 4 hours | 4 hours | 2.5 hours |
| Reported Yield | 74-84% | >98% Purity (Yield not specified) | 85% |
Table 2: Effect of Different Catalysts on the Yield of N,N'-m-phenylenedimaleimide [7]
| Catalyst (0.04 parts) | Yield | Melting Point (°C) |
|---|---|---|
| Magnesium Acetate Tetrahydrate | 74% | 203-204 |
| Lithium Acetate Dihydrate | 84% | 208 |
| Manganous Acetate Tetrahydrate | 80% | 203-204 |
| Lithium Chloride (0.02 parts) | 84% | 199 |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a synthesized methodology based on common procedures.[6][7]
Step 1: Synthesis of N,N'-(1,4-phenylene)bis(maleamic acid)
-
In a reaction flask equipped with a stirrer and thermometer, dissolve maleic anhydride (2.1 molar equivalents) in a suitable dry solvent (e.g., acetone).
-
In a separate flask, dissolve 1,4-phenylenediamine (1.0 molar equivalent) in the same solvent.
-
Slowly add the 1,4-phenylenediamine solution to the maleic anhydride solution dropwise over 1-2 hours.
-
Maintain the reaction temperature between 20-30°C using a water bath.
-
After the addition is complete, stir the resulting slurry for an additional 1 hour at the same temperature. The intermediate, N,N'-(1,4-phenylene)bis(maleamic acid), will precipitate.
Step 2: Cyclodehydration to this compound
-
To the slurry from Step 1, add anhydrous sodium acetate (0.01-0.02 molar equivalents) as a catalyst.
-
Add acetic anhydride (2.5-3.0 molar equivalents) as the dehydrating agent.
-
Slowly heat the reaction mixture to 60°C and maintain this temperature for 4 hours with continuous stirring. The mixture should become a clearer solution as the final product forms.
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the product by pouring the reaction mixture into cold water.
-
Filter the resulting solid, wash it thoroughly with water to remove acetic acid and unreacted reagents, and then dry it in a vacuum oven at 60-70°C.
-
For higher purity, the crude product can be recrystallized from a suitable solvent like acetone or a DMF/water mixture.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Key reaction pathways in the synthesis of this compound.
Caption: Troubleshooting logic for identifying sources of impurities.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. web.mit.edu [web.mit.edu]
- 4. Beyond Epoxy: High Performance Thermosets Part Two - Bismaleimide Cure Chemistry - Polymer Innovation Blog [polymerinnovationblog.com]
- 5. researchgate.net [researchgate.net]
- 6. CN113264864A - Preparation method of N, N' -m-phenylene bismaleimide - Google Patents [patents.google.com]
- 7. N,N'-1,3-Phenylene bismaleimide synthesis - chemicalbook [chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. CN102531993A - Synthetic method of N, N'-m-phenylenedimaleimide - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. prepchem.com [prepchem.com]
How to control the degree of crosslinking with 1,4-Phenylenebismaleimide
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals using 1,4-Phenylenebismaleimide (PDM) as a crosslinking agent. The focus is on controlling the degree of crosslinking to achieve desired material properties.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for crosslinking with this compound?
A1: The primary crosslinking mechanism is a Michael addition reaction. The maleimide (B117702) groups on the PDM molecule react specifically with free sulfhydryl (thiol) groups, typically from cysteine residues in proteins or thiol-modified polymers, to form stable, covalent thioether bonds.[1][2] This reaction is highly efficient and specific within the optimal pH range.
Q2: What is the optimal pH for the thiol-maleimide reaction?
A2: The optimal pH range for specific reaction between maleimides and thiols is 6.5 to 7.5.[1][2] Within this range, the thiol group is sufficiently nucleophilic to react efficiently while minimizing side reactions. At a pH above 7.5, the reactivity of maleimides towards primary amines increases, and hydrolysis of the maleimide group can also occur.[2] At pH 7, the reaction with a free sulfhydryl is about 1,000 times faster than with an amine.[2]
Q3: My PDM is not dissolving. What solvents are recommended?
A3: this compound is an aromatic bismaleimide (B1667444) with limited solubility in aqueous buffers. It is typically dissolved in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to prepare a concentrated stock solution before adding it to the aqueous reaction mixture.[3] Gentle heating or sonication can aid in dissolving the crosslinker.[2] When adding the stock solution to your reaction, it is advisable to keep the final concentration of the organic solvent low (e.g., <15-20%) to avoid negatively impacting protein solubility or stability.[3]
Q4: Can PDM react with functional groups other than thiols?
A4: While the primary target at neutral pH is the thiol group, maleimides can react with primary amines at pH values greater than 7.5.[2] Additionally, at high temperatures (e.g., around 150°C), maleimide groups can undergo self-reaction or homopolymerization, which can lead to irreversible changes in the material.[4]
Q5: Are there any substances that interfere with the crosslinking reaction?
A5: Yes. Thiol-containing reducing agents such as Dithiothreitol (DTT) and β-mercaptoethanol will compete with the target sulfhydryl groups for reaction with the maleimide, which can significantly inhibit or prevent the desired crosslinking.[1][2] It is critical to remove these agents from the reaction buffer before adding the PDM crosslinker. Buffers containing primary amines, like Tris, may also interfere, especially at higher pH levels.[3]
Troubleshooting Guide
Issue 1: Low or no crosslinking is observed.
| Possible Cause | Recommended Solution |
| Incorrect pH | Ensure the reaction buffer pH is between 6.5 and 7.5 for optimal thiol-maleimide conjugation.[1][2] |
| Presence of Interfering Substances | Remove any thiol-containing reducing agents (e.g., DTT, BME) from your sample using dialysis or a desalting column before starting the reaction.[1][2] |
| Hydrolyzed Crosslinker | Maleimide reagents are moisture-sensitive. Always prepare PDM stock solutions fresh immediately before use and do not store them.[3] |
| Insufficient Free Thiols | If your protein or polymer has disulfide bonds, they must be reduced to free thiols. Use a non-thiol reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) and subsequently remove it before adding PDM.[2] |
| Low Reagent Concentration | The molar ratio of PDM to the thiol-containing molecule may be too low. A two- to three-fold molar excess of crosslinker over the amount of sulfhydryl groups is a common starting point.[2] |
Issue 2: The crosslinking reaction is too fast, leading to a heterogeneous gel.
| Possible Cause | Recommended Solution |
| Reaction is Faster than Mixing | When polymerization is faster than the components can be manually mixed, it results in a non-uniform network.[5][6] |
| High Reactant Concentration | Lowering the weight percentage of the polymer and/or the concentration of the PDM crosslinker can slow down gelation kinetics.[5][6] |
| High pH or Buffer Strength | Decrease the reaction speed by lowering the pH towards 6.5 or by reducing the buffer concentration.[5][6] |
| High Temperature | Perform the reaction at a lower temperature (e.g., 4°C instead of room temperature) to decrease the reaction rate.[2] |
Issue 3: The final crosslinked material is too brittle or stiff.
| Possible Cause | Recommended Solution |
| Excessive Crosslinking | Over-crosslinking can lead to brittle materials.[3] Reduce the molar ratio of PDM to the thiol-containing species. |
| High Crosslinker Rigidity | PDM is a short, rigid aromatic crosslinker. Consider blending PDM with a longer, more flexible bismaleimide crosslinker to increase the elasticity of the final material.[7][8] |
| Long Reaction Time | Reduce the overall reaction time to limit the extent of crosslinking. Perform a time-course study to find the optimal duration. |
Quantitative Data
Controlling the degree of crosslinking involves manipulating key reaction parameters. The following tables summarize the expected effects of these parameters on the reaction kinetics and final material properties.
Table 1: Influence of Reaction Parameters on Gelation Kinetics Based on principles of thiol-maleimide reaction kinetics.[5][6]
| Parameter | Change | Expected Effect on Gelation Time | Rationale |
| pH | Decrease (e.g., 7.5 to 6.5) | Increase (Slower Gelation) | The thiol-maleimide reaction rate is pH-dependent; lower pH reduces the concentration of the more reactive thiolate anion. |
| Temperature | Decrease (e.g., 25°C to 4°C) | Increase (Slower Gelation) | Reaction kinetics are generally slower at lower temperatures.[2] |
| Reactant Conc. | Decrease | Increase (Slower Gelation) | Lower concentrations of polymer and crosslinker reduce the frequency of reactive collisions.[5][6] |
| Buffer Conc. | Decrease | Increase (Slower Gelation) | Lowering the buffer strength can slow the reaction rate.[5][6] |
Table 2: Influence of PDM Stoichiometry on Material Properties Based on general principles of polymer network formation.[7][8]
| Molar Ratio (PDM : Thiol) | Degree of Crosslinking | Swelling Ratio | Young's Modulus / Stiffness |
| Low (e.g., 0.3 : 1) | Low | High | Low |
| Medium (e.g., 0.5 : 1) | Medium | Medium | Medium |
| High (e.g., 0.8 : 1) | High | Low | High |
Experimental Protocols
Protocol 1: General Procedure for Crosslinking a Thiol-Functionalized Polymer
-
Preparation of Polymer Solution:
-
Dissolve the thiol-containing polymer in a suitable reaction buffer (e.g., phosphate-buffered saline, PBS) at the desired concentration.
-
Ensure the buffer pH is adjusted to between 6.5 and 7.5.
-
If the polymer contains disulfide bonds, reduce them first with a 30-minute incubation with TCEP at room temperature, followed by TCEP removal via a desalting column.[2]
-
-
Preparation of PDM Stock Solution:
-
Immediately before use, dissolve this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 100 mM). Ensure it is fully dissolved.[3]
-
-
Crosslinking Reaction:
-
Add the calculated volume of the PDM stock solution to the polymer solution to achieve the desired final molar ratio of maleimide to thiol groups.
-
Mix thoroughly but gently to ensure a homogeneous solution without introducing excessive air bubbles.
-
Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C.[2] The optimal time should be determined empirically.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction and consume any unreacted maleimide groups, add a small molecule thiol like L-cysteine or β-mercaptoethanol to a final concentration of 10-50 mM.[2]
-
Incubate for an additional 15-20 minutes at room temperature.
-
-
Purification:
-
Purify the crosslinked material to remove unreacted crosslinker and quenching agents, typically by dialysis against the appropriate buffer or by repeated swelling/washing cycles.
-
Protocol 2: Determination of Crosslink Density by Swelling Measurement This method is based on the principles outlined in ASTM D2765.[9]
-
Sample Preparation:
-
Prepare a sample of the crosslinked material with a known initial mass (W_initial).
-
Ensure the sample is fully dried in a vacuum oven until a constant weight is achieved.
-
-
Swelling:
-
Immerse the dried sample in a suitable solvent (one that is a good solvent for the un-crosslinked polymer) at a specific temperature.
-
Allow the sample to swell until it reaches equilibrium (i.e., its weight no longer increases). This may take several hours to days.
-
-
Measurement of Swollen Weight:
-
Carefully remove the swollen sample from the solvent, blot the surface to remove excess solvent, and immediately weigh it to obtain the swollen weight (W_swollen).
-
-
Measurement of Dry Weight after Extraction:
-
Dry the swollen sample in a vacuum oven at an elevated temperature until all the solvent has evaporated and a constant weight is achieved. This final weight is the dry weight after extraction (W_dry).
-
-
Calculations:
-
Gel Content (%): This represents the fraction of the polymer that has been incorporated into the insoluble network. Gel Content = (W_dry / W_initial) * 100
-
Swelling Ratio (Q): This is a measure of the volume of solvent absorbed per unit volume of the polymer. A lower swelling ratio indicates a higher degree of crosslinking. Q = 1 + ( (W_swollen - W_dry) / W_dry ) * (ρ_polymer / ρ_solvent) (where ρ is the density of the polymer and solvent, respectively).
-
Visualizations
Caption: General workflow for controlled crosslinking.
Caption: Factors influencing the final degree of crosslinking.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Maleimide Self-Reaction in Furan/Maleimide-Based Reversibly Crosslinked Polyketones: Processing Limitation or Potential Advantage? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. pure.rug.nl [pure.rug.nl]
- 8. researchgate.net [researchgate.net]
- 9. jordilabs.com [jordilabs.com]
Validation & Comparative
A Comparative Guide to 1,4-Phenylenebismaleimide (1,4-PBM) Crosslinked Polymers for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of 1,4-Phenylenebismaleimide (1,4-PBM) as a crosslinking agent for polymers against common alternatives, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to understand the characteristics of 1,4-PBM-crosslinked polymers for various applications, including the development of advanced drug delivery systems.
Introduction to this compound (1,4-PBM) Crosslinking
This compound is a highly efficient crosslinking agent for polymers containing active hydrogen atoms, such as elastomers with allylic protons or polymers functionalized with thiol groups. The crosslinking mechanism involves a "ene" reaction or a Michael addition reaction, resulting in thermally stable and mechanically robust thermoset materials. The rigid phenylene group in the 1,4-PBM structure imparts high thermal stability and mechanical strength to the resulting crosslinked network.
Performance Comparison of Crosslinking Agents
This section compares the thermal and mechanical properties of polymers crosslinked with 1,4-PBM against two widely used conventional crosslinking systems: sulfur vulcanization and peroxide curing.
Thermal Properties
The thermal stability of a crosslinked polymer is crucial for its application, especially in demanding environments. The following table summarizes the typical thermal properties of an elastomer crosslinked with 1,4-PBM, a sulfur system, and a peroxide system.
| Property | 1,4-PBM Crosslinked | Sulfur Crosslinked | Peroxide Crosslinked |
| Glass Transition Temp. (Tg) | Higher Tg due to rigid network | Lower Tg | Moderate Tg |
| Decomposition Temp. (Td) | High ( > 400°C)[] | Moderate (~300-350°C) | Moderate (~300-350°C)[2] |
| Heat Aging Resistance | Excellent | Good | Very Good |
Mechanical Properties
The mechanical properties of a crosslinked polymer determine its suitability for structural applications. The table below provides a comparison of key mechanical properties.
| Property | 1,4-PBM Crosslinked | Sulfur Crosslinked | Peroxide Crosslinked |
| Tensile Strength | High[3][4] | Moderate to High[5][6] | Moderate[7] |
| Elongation at Break | Moderate | High[5] | High |
| Hardness (Shore A) | High | Adjustable | Adjustable |
| Compression Set | Low | Moderate | Low[7] |
Experimental Protocols
This section outlines the detailed methodologies for the key experiments used to characterize 1,4-PBM-crosslinked polymers.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is used to confirm the crosslinking reaction by monitoring the disappearance of characteristic peaks of the maleimide (B117702) group and the appearance of new peaks corresponding to the crosslinked structure.
Protocol:
-
Sample Preparation: A thin film of the uncured polymer mixture containing 1,4-PBM is cast on a KBr pellet. Another film of the cured polymer is prepared under the desired curing conditions (e.g., heated press).
-
Instrumentation: A commercial FTIR spectrometer is used in transmission mode.
-
Data Acquisition: Spectra are recorded from 4000 to 400 cm⁻¹.
-
Analysis: The disappearance of the maleimide characteristic peaks (e.g., C=C stretching around 1600-1680 cm⁻¹ and C-H vinyl stretching around 3100 cm⁻¹) and the appearance of new peaks corresponding to the succinimide (B58015) ring formed during the crosslinking reaction are monitored.
Differential Scanning Calorimetry (DSC)
DSC is employed to determine the curing characteristics, such as the curing temperature and enthalpy, as well as the glass transition temperature (Tg) of the cured polymer.
Protocol:
-
Sample Preparation: A small amount (5-10 mg) of the uncured polymer mixture is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Instrumentation: A heat-flux DSC instrument is used.
-
Data Acquisition: The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. A heat-cool-heat cycle is typically performed.
-
Analysis: The exothermic peak in the first heating scan represents the curing reaction, from which the onset temperature, peak temperature, and enthalpy of curing are determined. The glass transition temperature (Tg) is determined from the step change in the heat flow curve during the second heating scan.
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability of the crosslinked polymer by measuring its weight loss as a function of temperature.
Protocol:
-
Sample Preparation: A small, accurately weighed sample (5-10 mg) of the cured polymer is placed in a TGA pan.
-
Instrumentation: A TGA instrument is used.
-
Data Acquisition: The sample is heated at a constant rate (e.g., 10°C/min) in an inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere.
-
Analysis: The temperature at which significant weight loss occurs is determined. The onset decomposition temperature (Td) is a key parameter for assessing thermal stability.
Relevance in Drug Development
The unique properties of 1,4-PBM and other bismaleimides make them valuable in the field of drug development, particularly in the area of bioconjugation and targeted drug delivery.[][8][9] The maleimide group exhibits high reactivity and specificity towards thiol groups present in cysteine residues of proteins.[][10] This specific reaction is widely utilized to link therapeutic agents to targeting moieties like antibodies, creating antibody-drug conjugates (ADCs).[][8][9]
The stability of the resulting thioether bond is crucial for the efficacy of the drug conjugate. While traditional maleimide conjugates can undergo a retro-Michael reaction leading to drug cleavage, strategies are being developed to enhance their stability.[10][11] Crosslinked polymer networks, including those formed using bismaleimides, can also be designed for the sustained and controlled release of drugs.[12][13][14][15][16] The crosslink density and the chemical nature of the crosslinker can be tailored to control the drug release kinetics.
Visualizations
The following diagrams illustrate key concepts related to 1,4-PBM crosslinking and its characterization.
Caption: 1,4-PBM crosslinking mechanism.
Caption: Experimental workflow for characterization.
References
- 2. sealseastern.com [sealseastern.com]
- 3. Rheometer Evidences for the Co-Curing Effect of a Bismaleimide in Conjunction with the Accelerated Sulfur on Natural Rubber/Chloroprene Rubber Blends | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijoer.com [ijoer.com]
- 7. pentasil.eu [pentasil.eu]
- 8. benchchem.com [benchchem.com]
- 9. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 10. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Polymer-Based Hydrogels Applied in Drug Delivery: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes [mdpi.com]
- 14. brieflands.com [brieflands.com]
- 15. journals.stmjournals.com [journals.stmjournals.com]
- 16. A Comprehensive Review of Cross-Linked Gels as Vehicles for Drug Delivery to Treat Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 1,4-Phenylenebismaleimide Reactivity for Advanced Material Applications
For Immediate Release
This guide provides a comprehensive comparison of the reactivity of 1,4-Phenylenebismaleimide (1,4-PBM) with other commercially significant bismaleimides (BMIs). Aimed at researchers, scientists, and professionals in drug development and material science, this document synthesizes experimental data to elucidate the structure-reactivity relationships that govern the performance of these versatile thermosetting polyimides.
Executive Summary
Bismaleimides are a critical class of thermosetting polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The reactivity of a bismaleimide (B1667444) monomer is a key determinant of its processing characteristics and the final properties of the cured polymer network. This guide focuses on this compound, a rigid aromatic bismaleimide, and compares its reactivity profile with other bismaleimides featuring different aromatic and aliphatic spacer groups. The analysis is supported by a review of experimental data from Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR), providing a quantitative basis for comparison.
Factors Influencing Bismaleimide Reactivity
The reactivity of bismaleimides is primarily dictated by the chemical structure of the bridging group between the two maleimide (B117702) rings. Key influencing factors include:
-
Electronic Effects: The presence of electron-withdrawing groups on the aromatic spacer can increase the electrophilicity of the maleimide double bonds, thereby enhancing their reactivity towards nucleophiles in Michael addition reactions. Conversely, electron-donating groups can decrease reactivity.
-
Steric Hindrance: Bulky substituent groups near the maleimide functionality can impede the approach of reacting species, leading to a decrease in reaction rates.
-
Flexibility of the Spacer: Aliphatic or ether-containing spacer groups introduce flexibility into the bismaleimide molecule. This can influence the mobility of the reactive maleimide end-groups and affect the overall curing kinetics. In general, more flexible spacers can lead to a lower glass transition temperature (Tg) of the cured polymer.[1]
-
Reaction Mechanism: Bismaleimides can undergo polymerization through several mechanisms, including free-radical polymerization, Michael addition, and Diels-Alder reactions. The predominant reaction pathway is influenced by the specific bismaleimide, the presence of co-monomers or curing agents, and the reaction conditions.
Comparative Reactivity Data
The following table summarizes key reactivity parameters for this compound and other selected bismaleimides based on Differential Scanning Calorimetry (DSC) data. DSC is a widely used technique to study the curing behavior of thermosetting resins by measuring the heat flow associated with the polymerization reactions.
| Bismaleimide | Spacer Group | Onset Curing Temp. (°C) | Peak Curing Temp. (°C) | Activation Energy (Ea) (kJ/mol) |
| This compound (1,4-PBM) | Phenyl | ~200 - 220 | ~250 - 270 | Varies (typically 110-150) |
| N,N'-(4,4'-Diphenylmethane)bismaleimide (BMPM) | Methylene Diphenyl | ~180 - 200 | ~240 - 260 | ~120 - 160 |
| N,N'-(4-Methyl-1,3-phenylene)bismaleimide | Methyl-substituted Phenyl | ~170 - 190 | ~230 - 250 | Not widely reported |
| 1,6'-Bismaleimidohexane (BMH) | Hexamethylene (Aliphatic) | ~150 - 170 | ~200 - 220 | Not widely reported |
Note: The values presented are approximate and can vary depending on the specific experimental conditions (e.g., heating rate, sample purity, and analytical method).
The data suggests that the rigid, electron-deficient phenylene spacer in 1,4-PBM contributes to a higher onset and peak curing temperature compared to bismaleimides with more flexible or electron-donating spacers. This indicates a lower intrinsic reactivity under purely thermal conditions, which can be advantageous for controlling the curing process and extending the pot life of resin formulations.
Experimental Protocols
To ensure reproducible and comparable results when evaluating bismaleimide reactivity, standardized experimental protocols are essential.
Differential Scanning Calorimetry (DSC) for Curing Kinetics
DSC is employed to determine the curing characteristics of bismaleimides, including the onset and peak temperatures of the exothermic curing reaction, the total heat of reaction (ΔH), and to calculate kinetic parameters such as the activation energy (Ea).
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the bismaleimide powder into a standard aluminum DSC pan.
-
Instrument Setup: Place the sealed pan in the DSC cell. An empty, sealed aluminum pan is used as a reference.
-
Thermal Program:
-
Equilibrate the sample at a temperature below the onset of any thermal events (e.g., 30°C).
-
Ramp the temperature at a constant heating rate (e.g., 5, 10, 15, and 20°C/min) to a temperature above the completion of the curing exotherm (e.g., 350°C).[2]
-
The experiment is typically conducted under an inert nitrogen atmosphere with a purge rate of 50 mL/min.
-
-
Data Analysis:
-
The onset temperature, peak temperature, and enthalpy of the curing exotherm are determined from the DSC curve.
-
To determine the activation energy, multiple DSC scans at different heating rates are performed. The Kissinger or Ozawa-Flynn-Wall method can then be applied to the data.[3][4] The Kissinger equation is given by: ln(β/T_p^2) = ln(AR/E_a) - E_a/(RT_p) where β is the heating rate, T_p is the peak temperature, A is the pre-exponential factor, R is the gas constant, and E_a is the activation energy. A plot of ln(β/T_p^2) versus 1/T_p yields a straight line with a slope of -E_a/R.
-
Fourier-Transform Infrared Spectroscopy (FTIR) for Monitoring Conversion
FTIR spectroscopy is a powerful tool for monitoring the progress of the polymerization reaction in real-time by tracking the disappearance of characteristic absorption bands of the maleimide group.
Methodology:
-
Sample Preparation: A thin film of the bismaleimide is cast onto a suitable IR-transparent substrate (e.g., KBr pellet or a diamond ATR crystal).
-
Instrument Setup: The sample is placed in a heated transmission or ATR cell within the FTIR spectrometer.
-
Isothermal Curing: The sample is rapidly heated to a predetermined isothermal curing temperature.
-
Spectral Acquisition: FTIR spectra are collected at regular time intervals throughout the curing process.
-
Data Analysis:
-
The decrease in the intensity of the maleimide C=C stretching vibration (typically around 1515 cm⁻¹) or the C-H out-of-plane bending (around 825-830 cm⁻¹) is monitored.
-
An internal standard peak that does not change during the reaction (e.g., an aromatic C=C stretching band) is used for normalization.
-
The degree of conversion (α) at a given time (t) can be calculated using the following equation: α(t) = 1 - (A_t / A_0) where A_t is the normalized absorbance of the maleimide peak at time t, and A_0 is the initial normalized absorbance.
-
Plotting the conversion as a function of time allows for the determination of reaction rate constants.[5][6]
-
Visualizing Reactivity Relationships
The following diagrams illustrate the key concepts discussed in this guide.
References
A Comparative Guide to Validating Crosslinking Efficiency Using 1,4-Phenylenebismaleimide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1,4-Phenylenebismaleimide (PBM) with other common crosslinking agents, offering objective performance evaluations supported by experimental data and detailed protocols. The information herein is designed to assist researchers in selecting the most appropriate crosslinker for their studies of protein-protein interactions and drug-conjugate development.
Introduction to Crosslinking with this compound
This compound is a homobifunctional crosslinking agent that covalently links molecules by reacting with sulfhydryl groups (-SH) on cysteine residues.[1] Its rigid phenylene group provides a defined spacer arm length, making it a useful molecular ruler for structural proteomics. The high reactivity and specificity of the maleimide (B117702) groups towards sulfhydryls make PBM an efficient tool for capturing protein interactions.[1]
Comparative Analysis of Crosslinking Efficiency
The efficiency of a crosslinking reaction is a critical factor in successfully identifying and characterizing protein interactions. While direct quantitative comparisons can be application-specific, the inherent reactivity of the functional groups provides a strong indication of performance. Maleimides, the reactive groups in PBM, are known to have a higher reaction efficiency towards sulfhydryl groups compared to N-hydroxysuccinimide (NHS) esters with primary amines or 2-pyrimidyldithiols with sulfhydryls.[1]
This section compares PBM with two other widely used crosslinkers: Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), a heterobifunctional (amine- and sulfhydryl-reactive) crosslinker, and N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP), a heterobifunctional (amine- and sulfhydryl-reactive) crosslinker that forms a cleavable disulfide bond.
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, quantitative data for the crosslinking efficiency of PBM compared to SMCC and SPDP on a model protein such as Bovine Serum Albumin (BSA), which contains accessible cysteine residues. Efficiency is determined by the percentage of the protein that has formed higher molecular weight crosslinked species, as measured by densitometry of an SDS-PAGE gel.
| Crosslinker | Target Groups | Spacer Arm (Å) | Crosslinking Efficiency (%) | Notes |
| This compound (PBM) | Sulfhydryl-to-Sulfhydryl | ~10.6[2] | 85 ± 5 | High efficiency due to the high reactivity of maleimides with sulfhydryls.[1] |
| SMCC | Amine-to-Sulfhydryl | 8.3 | 70 ± 7 | Efficiency is dependent on the availability and accessibility of both primary amines and sulfhydryls. |
| SPDP | Amine-to-Sulfhydryl | 6.8 | 65 ± 8 | Forms a reversible disulfide bond, which can be cleaved by reducing agents. |
Note: The presented efficiency values are illustrative and can vary depending on the specific protein, buffer conditions, and reaction time.
Experimental Protocols
Protocol 1: Crosslinking of a Model Protein (BSA) with PBM, SMCC, and SPDP
This protocol describes a general procedure for crosslinking a protein with accessible sulfhydryl groups, such as BSA, to compare the efficiency of different crosslinkers.
Materials:
-
Bovine Serum Albumin (BSA), 2 mg/mL in Phosphate Buffered Saline (PBS), pH 7.2
-
This compound (PBM), 10 mM in DMSO
-
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), 10 mM in DMSO
-
N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP), 10 mM in DMSO
-
Quenching solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
2x Laemmli sample buffer (non-reducing)
-
SDS-PAGE gels (e.g., 4-15% gradient)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid)
Procedure:
-
Reaction Setup: In separate microcentrifuge tubes, add 100 µL of the 2 mg/mL BSA solution.
-
Crosslinker Addition: Add the crosslinker stock solution to each tube to achieve a final concentration of 1 mM. For example, add 10 µL of the 10 mM crosslinker stock to each 100 µL of BSA solution.
-
Incubation: Incubate the reactions for 30 minutes at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding 10 µL of the quenching solution and incubate for an additional 15 minutes at room temperature.
-
Sample Preparation for SDS-PAGE: Add an equal volume of 2x non-reducing Laemmli sample buffer to each reaction tube. Heat the samples at 95°C for 5 minutes.
-
SDS-PAGE Analysis: Load 20 µL of each sample onto an SDS-PAGE gel. Run the gel according to the manufacturer's instructions.
-
Visualization: Stain the gel with Coomassie Brilliant Blue and subsequently destain to visualize the protein bands.
Protocol 2: Densitometric Analysis of Crosslinking Efficiency
This protocol outlines the steps to quantify the crosslinking efficiency from the SDS-PAGE gel obtained in Protocol 1.
Materials:
-
Stained and destained SDS-PAGE gel
-
Gel imaging system
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Image Acquisition: Acquire a high-resolution image of the stained SDS-PAGE gel using a gel documentation system. Ensure the image is not saturated.
-
Image Analysis:
-
Open the image in an image analysis software like ImageJ.
-
For each lane, select the entire lane and plot the density profile.
-
Measure the area under the peak corresponding to the monomeric (uncrosslinked) protein and the areas under the peaks corresponding to the higher molecular weight crosslinked species (dimers, trimers, etc.).
-
-
Calculation of Crosslinking Efficiency:
-
Calculate the total lane intensity by summing the areas of all protein bands in that lane.
-
Calculate the intensity of the monomer band.
-
Crosslinking Efficiency (%) = [ (Total Lane Intensity - Monomer Intensity) / Total Lane Intensity ] * 100
-
Visualizations
Caption: Reaction mechanism of this compound with protein sulfhydryl groups.
References
A Comparative Guide to Spectroscopic Techniques for Monitoring 1,4-Phenylenebismaleimide Reaction Completion
For Researchers, Scientists, and Drug Development Professionals
The confirmation of reaction completion is a critical step in the synthesis and application of polymers derived from 1,4-Phenylenebismaleimide. This guide provides an objective comparison of common spectroscopic techniques—Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy—for monitoring the progress and confirming the completion of these reactions. Experimental data and detailed protocols are provided to assist in the selection and implementation of the most suitable method for your research needs.
Introduction to this compound Reactions
This compound is a versatile monomer used in the production of high-performance thermosetting polymers. The primary reaction mechanism involves the reaction of the maleimide (B117702) double bonds, most commonly through Michael addition or free-radical polymerization. Accurate monitoring of the consumption of the maleimide functional groups is essential for quality control and for understanding the kinetics of the polymerization process.
Comparison of Spectroscopic Techniques
The choice of spectroscopic technique for monitoring the reaction of this compound depends on several factors, including the specific reaction type, the physical state of the sample, the required level of detail, and the available instrumentation. The following sections provide a detailed comparison of FTIR, NMR, and UV-Vis spectroscopy for this purpose.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative parameters for each spectroscopic technique used to monitor the reaction of this compound.
| Spectroscopic Technique | Key Parameter Monitored | Reactant (this compound) Signal | Product Signal | Advantages | Limitations |
| FTIR Spectroscopy | Disappearance of maleimide C=C bond and appearance of succinimide (B58015) ring | C=C stretch: ~1617 cm⁻¹ =C-H bend: ~825 cm⁻¹ | C-N stretch (succinimide): ~1370 cm⁻¹ C=O stretch (succinimide): ~1710 cm⁻¹ (asymmetric), ~1780 cm⁻¹ (symmetric) | Versatile for solid and liquid samples, real-time in-situ monitoring is possible, relatively inexpensive. | Overlapping peaks can complicate analysis, sensitivity may be lower than other techniques. |
| NMR Spectroscopy | Disappearance of maleimide vinyl protons and appearance of succinimide protons | Vinyl protons (-CH=CH-): ~7.0-7.2 ppm | Methylene and methine protons in succinimide ring: ~2.5-4.5 ppm | Provides detailed structural information, highly quantitative, excellent for mechanistic studies. | Higher equipment cost, may not be suitable for all in-situ applications, sample must be soluble in a deuterated solvent. |
| UV-Vis Spectroscopy | Disappearance of the maleimide chromophore | Absorbance maximum: ~290-320 nm | Absorbance at the characteristic wavelength of the maleimide disappears. | High sensitivity, suitable for dilute solutions, relatively simple and inexpensive instrumentation. | Provides limited structural information, potential for interference from other chromophores in the system. |
Experimental Protocols
Detailed methodologies for utilizing each spectroscopic technique are provided below.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy monitors the vibrational modes of molecules. The reaction of the maleimide group in this compound leads to the disappearance of the characteristic C=C stretching vibration and the appearance of new bands corresponding to the formation of a succinimide ring.
Experimental Protocol for In-Situ Monitoring:
-
Instrument Setup: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe is ideal for in-situ monitoring.
-
Background Spectrum: Record a background spectrum of the solvent or the reaction mixture before the initiation of the reaction.
-
Reaction Initiation: Initiate the reaction by adding the co-monomer, initiator, or by raising the temperature.
-
Data Acquisition: Collect spectra at regular time intervals throughout the reaction.
-
Data Analysis: Monitor the decrease in the intensity of the maleimide C=C stretching peak (around 1617 cm⁻¹) and the =C-H bending peak (around 825 cm⁻¹). Concurrently, observe the increase in the intensity of the succinimide C-N stretching peak (around 1370 cm⁻¹) to confirm product formation. The degree of conversion can be calculated by normalizing the peak area of the disappearing maleimide band to an internal standard peak that remains unchanged throughout the reaction.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. The conversion of the maleimide double bond to a single bond in the succinimide ring results in a significant change in the chemical shift of the protons attached to these carbons.
Experimental Protocol for In-Situ ¹H NMR Monitoring:
-
Sample Preparation: Dissolve the this compound and other reactants in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the reaction mixture before initiating the reaction to identify the chemical shift of the maleimide vinyl protons (typically around 7.0-7.2 ppm).
-
Reaction Initiation: Initiate the reaction within the NMR tube, for example, by using a temperature-controlled NMR probe.
-
Time-course Monitoring: Acquire ¹H NMR spectra at regular intervals to monitor the decrease in the integral of the vinyl proton signals and the appearance of new signals in the aliphatic region (typically 2.5-4.5 ppm) corresponding to the protons of the newly formed succinimide ring.[2][3][4]
-
Quantitative Analysis: The extent of the reaction can be determined by comparing the integration of the reactant and product peaks.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample. The conjugated system of the maleimide group in this compound absorbs UV light at a characteristic wavelength. Upon reaction, this conjugation is lost, leading to a decrease in absorbance at that wavelength.
Experimental Protocol for Reaction Monitoring:
-
Solvent Selection: Choose a solvent that is transparent in the UV region where the maleimide absorbs (typically around 290-320 nm).
-
Standard Curve: Prepare a series of solutions of this compound of known concentrations and measure their absorbance at the wavelength of maximum absorption (λ_max) to create a calibration curve.
-
Reaction Setup: Set up the reaction in a cuvette or a reaction vessel coupled to a UV-Vis spectrometer via a fiber-optic probe.
-
Data Collection: Monitor the absorbance at the λ_max of the maleimide as a function of time after initiating the reaction.
-
Concentration Determination: Use the calibration curve to convert the absorbance values to the concentration of the remaining this compound at each time point. The reaction is considered complete when the absorbance at λ_max reaches a stable minimum.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows and logical relationships for each spectroscopic technique.
References
A Comparative Guide to the Thermal Stability of 1,4-Phenylenebismaleimide Polymers
For Researchers, Scientists, and Drug Development Professionals seeking high-performance materials with exceptional thermal resilience, 1,4-Phenylenebismaleimide (1,4-PBM) polymers offer a compelling option. This guide provides an objective comparison of the thermal properties of 1,4-PBM polymers against other common high-performance thermosets, supported by experimental data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Bismaleimide (BMI) resins, a class of thermosetting polyimides, are renowned for their high thermal stability, excellent mechanical properties, and superior fire resistance. These characteristics make them suitable for demanding applications in aerospace, electronics, and advanced composites. Among the various BMI monomers, this compound is a key building block for high-performance thermosets.
Comparative Thermal Analysis
To provide a clear and objective comparison, the following table summarizes key thermal stability parameters for a cured this compound homopolymer and two other widely used high-performance thermosetting resins: a standard Bisphenol A-based epoxy and a cyanate (B1221674) ester resin. The data presented are representative values collated from various sources and may vary depending on the specific curing cycle and experimental conditions.
| Property | This compound (1,4-PBM) | Standard Epoxy (Bisphenol A based) | Cyanate Ester Resin | Test Method |
| Decomposition Temperature (Td) at 5% weight loss (°C) | ~410 | ~350 - 400 | ~400 - 450 | TGA |
| Char Yield at 800°C in N2 (%) | High | Low to Moderate | High | TGA |
| Glass Transition Temperature (Tg) (°C) | >300 | ~150 - 200 | ~250 - 300 | DSC |
Experimental Protocols
The data presented in this guide are typically obtained using the following standardized thermal analysis techniques:
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of a polymer by measuring its mass change as a function of temperature in a controlled atmosphere.
Methodology:
-
A small sample of the cured polymer (typically 5-10 mg) is placed in a high-purity sample pan (e.g., platinum or alumina).
-
The sample is loaded into a thermogravimetric analyzer.
-
The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 800 °C).
-
The analysis is typically conducted under an inert atmosphere, such as nitrogen, to prevent oxidative degradation.
-
The mass of the sample is continuously monitored and recorded as a function of temperature. The temperature at which a 5% weight loss occurs (Td5%) is a common metric for the onset of significant thermal decomposition.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow into or out of a polymer sample as a function of temperature, allowing for the determination of thermal transitions such as the glass transition temperature (Tg).
Methodology:
-
A small, weighed sample of the cured polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The sample is subjected to a controlled temperature program, typically involving a heating-cooling-heating cycle to erase any prior thermal history. A common heating rate is 10 °C/min.
-
The differential heat flow between the sample and the reference is measured as a function of temperature.
-
The glass transition temperature (Tg) is identified as a step-change in the heat flow curve during the second heating scan.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for the thermal analysis of thermoset polymers.
Comparative Guide to Mechanical Properties of Materials Modified with 1,4-Phenylenebismaleimide
This guide provides a detailed comparison of the mechanical properties of polymeric materials modified with 1,4-Phenylenebismaleimide (PBM) and its derivatives. Bismaleimide (B1667444) (BMI) resins, known for their high thermal stability, are often brittle due to their high cross-linking density.[1][2] Modification with agents like PBM is a key strategy to enhance their mechanical performance, particularly toughness, for applications in high-performance sectors such as aerospace and electronics.[2][3] This document is intended for researchers, scientists, and professionals in materials science and engineering.
Overview of this compound Modification
This compound belongs to the bismaleimide (BMI) family of thermosetting polymers. These materials are characterized by terminal maleimide (B117702) functional groups that can undergo polymerization or cross-linking reactions at elevated temperatures.[3] The rigid aromatic core of PBM contributes to the excellent thermal stability of the cured resin. However, this rigidity also leads to inherent brittleness.[1][2]
To counteract this, BMI resins are often copolymerized or blended with other polymers and additives. Common modification strategies include introducing flexible chains, toughening agents like elastomers or thermoplastics, and reactive modifiers that become part of the polymer network.[2][3] This guide compares the mechanical properties of neat BMI resins with those modified by various approaches.
Data Presentation: Mechanical Properties Comparison
The following tables summarize quantitative data on the mechanical properties of various bismaleimide-based resin systems. The data is compiled from several studies to provide a comparative overview.
Table 1: Comparison of Neat vs. Modified Bismaleimide (BMI) Resins
| Resin System | Flexural Strength (MPa) | Flexural Modulus (GPa) | Impact Strength (kJ/m²) | Fracture Toughness (KIC, MPa·m1/2) | Glass Transition Temp. (Tg, °C) | Reference |
| Neat BMI Resin | 83.9 | - | 9.0 | 0.186 J/m² (Fracture Energy) | >280 | [2][4] |
| BMI modified with Diamine (ODA) | 189.9 | 5.2 | - | - | - | [2] |
| BMI modified with 10 phr PEEK | - | - | 15.2 | 0.239 J/m² (Fracture Energy) | Slightly Lowered | [4] |
| BMI modified with PEG | Reduced | Reduced | - | Improved | - | [5] |
| BMI modified with 0.3 wt% ES-GO | - | - | Maximized Toughness | - | Increased | [6] |
| Phosphorus-containing BMI (P-DBA/DBE/BMIs) | Increased by 63.36% | - | Increased by 31.92% | - | Improved Thermal Stability | [7] |
Note: "phr" stands for parts per hundred parts of resin. ES-GO refers to epoxy silane-modified graphene oxide. PEEK is poly(ether ether ketone). PEG is poly(ethylene glycol). ODA is oxydianiline. Dashes indicate data not available in the cited sources.
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental results. The following are typical protocols used to determine the mechanical properties listed above.
Sample Preparation and Curing
A common method for preparing modified BMI resin samples involves a multi-step curing process:
-
Mixing: The bismaleimide monomer, such as 4,4′-bismaleimidodiphenylmethane (BDM), is mixed with the modifying agent (e.g., diamines, diallyl bisphenol A) at an elevated temperature (e.g., 80-120°C) until a homogeneous solution is formed.[2]
-
Molding: The molten resin mixture is poured into a preheated mold.
-
Curing: The filled mold undergoes a staged curing cycle in an oven. A typical cycle might be: 1 hour at 150°C, 2 hours at 180°C, 2 hours at 200°C, and 1 hour at 220°C.[2]
-
Post-Curing/Cooling: After curing, the oven is turned off, and the sample is allowed to cool slowly to room temperature to minimize internal stresses. The cured resin is then demolded and polished to the required dimensions for testing.[2]
Mechanical Testing
-
Flexural Properties (Strength and Modulus): Flexural tests are commonly performed using a three-point bending setup according to standards like ISO 178 or ASTM D790. A rectangular specimen is supported at two points and a load is applied to the center. The testing machine records the load and deflection to calculate flexural strength and modulus.
-
Impact Strength: Impact strength is often measured using the Izod or Charpy impact test (e.g., ASTM D256). A notched or unnotched sample is struck by a swinging pendulum, and the energy absorbed to fracture the sample is measured. This value indicates the material's toughness.[4]
-
Dynamic Mechanical Analysis (DMA): DMA is used to measure the viscoelastic properties of the material, such as the storage modulus (E') and loss modulus (E"). It is also a common method for determining the glass transition temperature (Tg), which is often identified by the peak of the tan delta (loss modulus/storage modulus) curve.[4][8]
Visualizations: Workflows and Relationships
The following diagrams illustrate the experimental workflow and the logical relationships in material modification.
Caption: Experimental workflow for preparation and testing of modified BMI resins.
Caption: Effect of modification on the mechanical properties of BMI resins.
References
- 1. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 6. [PDF] Enhancement of Thermal and Mechanical Properties of Bismaleimide Using a Graphene Oxide Modified by Epoxy Silane | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A comparative study of maleimide crosslinkers in bioconjugation
A Comparative Analysis of Maleimide (B117702) Crosslinkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of maleimide crosslinkers used in bioconjugation. We will delve into the performance of various maleimide-based reagents, supported by experimental data, to assist in the selection of the most suitable crosslinker for your specific research needs. This guide covers traditional homobifunctional and heterobifunctional maleimide crosslinkers, as well as next-generation alternatives designed for enhanced stability.
Introduction to Maleimide Crosslinkers in Bioconjugation
Maleimide-based crosslinkers are invaluable tools in bioconjugation, enabling the covalent attachment of molecules to proteins, peptides, and other biomolecules. The cornerstone of this chemistry is the highly efficient and selective reaction of the maleimide group with a thiol (sulfhydryl) group, typically found in the amino acid cysteine.[1] This reaction, a Michael addition, forms a stable thioether bond under mild physiological conditions (pH 6.5-7.5).[1]
Maleimide crosslinkers are broadly categorized as either homobifunctional or heterobifunctional. Homobifunctional crosslinkers possess two maleimide groups, making them suitable for linking two thiol-containing molecules.[2] Heterobifunctional crosslinkers, on the other hand, contain a maleimide group and a second reactive group that targets a different functional group, such as an amine (e.g., N-hydroxysuccinimide [NHS] ester) or a carbonyl.[3] This dual reactivity allows for controlled, sequential conjugation, which is particularly useful in applications like the development of antibody-drug conjugates (ADCs).[4]
A critical consideration in the use of maleimide crosslinkers is the stability of the resulting thioether linkage. The succinimide (B58015) ring formed upon conjugation can undergo a retro-Michael reaction, leading to cleavage of the conjugate, especially in the presence of other thiols like glutathione (B108866) in the physiological environment.[5] To address this instability, next-generation maleimide crosslinkers, such as diiodomaleimides and N-aryl maleimides, have been developed to provide more stable and irreversible conjugation.[6]
Comparative Performance of Maleimide Crosslinkers
The selection of a maleimide crosslinker is dictated by the specific requirements of the application, including the desired stability of the final conjugate, the functional groups available on the biomolecules, and the desired spacer arm length and properties. The inclusion of polyethylene (B3416737) glycol (PEG) chains in the linker can enhance the hydrophilicity and biocompatibility of the resulting conjugate.[7]
Data Presentation: Quantitative Comparison of Maleimide Crosslinkers
The following tables summarize the performance of various maleimide crosslinkers based on available experimental data.
Table 1: Comparison of Reaction Efficiency and Stability of Different Maleimide Crosslinker Types
| Crosslinker Type | Typical Reaction pH | Reaction Time | Conjugation Yield | Stability of Thioether Bond |
| Homobifunctional Maleimides (e.g., BMH) | 6.5 - 7.5 | 1-2 hours | >90% | Susceptible to retro-Michael reaction |
| Heterobifunctional Maleimides (e.g., SMCC) | 6.5 - 7.5 (for maleimide) | 1-2 hours | >90% | Susceptible to retro-Michael reaction |
| PEGylated Maleimides (e.g., Mal-PEG-NHS) | 6.5 - 7.5 (for maleimide) | 1-2 hours | >90% | Stability can be influenced by PEG chain length and local environment |
| Next-Generation Maleimides (Diiodomaleimides) | 7.4 | 1-4 hours | High | Reduced hydrolysis and more stable conjugate |
Table 2: Stability of Maleimide-Thiol Adducts in the Presence of Thiols
| Maleimide-Thiol Adduct | Condition | Half-life (t½) | Key Observation |
| Maleimide-PEG Conjugate | 1 mM Glutathione, 37°C | ~70% conjugation remaining after 7 days | Demonstrates susceptibility to deconjugation in the presence of competing thiols.[8] |
| Dibromomaleimide | pH 7.4 | 17.9 minutes | High rate of hydrolysis, which can compete with the conjugation reaction.[6] |
| Diiodomaleimide | pH 7.4 | Slower hydrolysis than dibromomaleimide | Increased stability of the maleimide group prior to conjugation.[6] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving maleimide crosslinkers.
Protocol 1: Antibody-Drug Conjugation using a Heterobifunctional Maleimide Crosslinker (SMCC)
This protocol describes a two-step process for conjugating a thiol-containing drug to an antibody using Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).
Materials:
-
Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.5)
-
SMCC crosslinker
-
Anhydrous DMSO or DMF
-
Thiol-containing drug
-
Reducing agent (e.g., TCEP or DTT)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or L-cysteine)
-
Desalting columns or dialysis equipment
Procedure:
Step 1: Antibody Reduction (Generation of Free Thiols)
-
To the antibody solution, add a 10- to 20-fold molar excess of TCEP.
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess TCEP using a desalting column equilibrated with a degassed conjugation buffer (e.g., PBS with 1-5 mM EDTA, pH 7.2).
Step 2: Antibody Activation with SMCC
-
Prepare a 10 mM stock solution of SMCC in anhydrous DMSO or DMF.
-
Add a 10- to 20-fold molar excess of the SMCC stock solution to the reduced antibody solution.
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess, unreacted SMCC using a desalting column equilibrated with conjugation buffer.
Step 3: Conjugation with Thiol-Containing Drug
-
Dissolve the thiol-containing drug in a suitable solvent (e.g., DMSO).
-
Add the drug solution to the maleimide-activated antibody solution at a 1.5- to 5-fold molar excess over the available maleimide groups.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
Step 4: Quenching and Purification
-
Quench any unreacted maleimide groups by adding L-cysteine to a final concentration of 1 mM and incubate for 15-30 minutes.
-
Purify the antibody-drug conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted drug and crosslinker.
Protocol 2: Protein-Protein Crosslinking using a Homobifunctional Maleimide Crosslinker (BMH)
This protocol outlines the procedure for crosslinking two proteins containing free sulfhydryl groups using 1,6-Bismaleimidohexane (BMH).
Materials:
-
Protein solutions (0.1 mM in conjugation buffer, e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 6.5-7.5)
-
BMH crosslinker
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., DTT or 2-mercaptoethanol)
Procedure:
-
Prepare a 10 mM stock solution of BMH in anhydrous DMSO or DMF.
-
Add a 2- to 3-fold molar excess of the BMH stock solution to the protein mixture.
-
Incubate for 1 hour at room temperature or 2 hours at 4°C.
-
Quench the reaction by adding DTT or 2-mercaptoethanol (B42355) to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature.
-
Analyze the crosslinked products by SDS-PAGE.
Protocol 3: Bioconjugation with a Next-Generation Diiodomaleimide Crosslinker
This protocol provides a general procedure for using a diiodomaleimide crosslinker for enhanced stability.
Materials:
-
Protein/antibody with a free cysteine
-
Diiodomaleimide crosslinker (e.g., bis-diiodomaleimide PEG crosslinker)
-
Conjugation buffer (e.g., PBS, pH 7.4)
-
Second protein/molecule to be conjugated
-
Buffer for hydrolysis (pH 8.0)
Procedure:
-
Incubate the first protein containing a free cysteine with the diiodomaleimide crosslinker in conjugation buffer at room temperature for 15-30 minutes.
-
Remove excess crosslinker via ultrafiltration.
-
Add the second protein or molecule to the maleimide-activated first protein.
-
Incubate for 1-4 hours at room temperature.
-
After conjugation, exchange the buffer to a pH 8.0 buffer and incubate for up to 72 hours at 37°C to promote hydrolysis of the succinimide ring for a more stable conjugate.[6]
-
Purify the final conjugate using size-exclusion chromatography.
Mandatory Visualizations
Diagrams of Signaling Pathways and Experimental Workflows
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 1,4-Phenylenebismaleimide: A Comparative Guide to Commercial Crosslinking Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical biology and proteomics, the selection of an appropriate crosslinking agent is paramount for elucidating protein-protein interactions, stabilizing protein complexes, and developing novel therapeutics. This guide provides an objective comparison of 1,4-Phenylenebismaleimide, a homobifunctional sulfhydryl-reactive crosslinker, against two widely used amine-reactive commercial crosslinking agents: Disuccinimidyl suberate (B1241622) (DSS) and its water-soluble analog, Bis(sulfosuccinimidyl) suberate (BS3). This comparison is supported by a review of their chemical properties, reaction mechanisms, and available performance data to assist researchers in making informed decisions for their experimental designs.
Comparative Analysis of Crosslinking Agents
The choice of a crosslinking agent is dictated by several factors, including the target functional groups, the desired spacer arm length, solubility, and the stability of the resulting crosslink. Below is a summary of the key characteristics of this compound, DSS, and BS3.
| Feature | This compound (mPDM) | Disuccinimidyl suberate (DSS) | Bis(sulfosuccinimidyl) suberate (BS3) |
| Reactive Group | Maleimide (B117702) | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester |
| Target Specificity | Sulfhydryls (Cysteine) | Primary Amines (Lysine, N-terminus) | Primary Amines (Lysine, N-terminus) |
| Spacer Arm Length | ~10.6 Å[1] | 11.4 Å | 11.4 Å[2][3] |
| Reactive Bond | Thioether bond | Amide bond | Amide bond |
| Solubility | Insoluble in water (requires organic solvent like DMSO or DMF) | Insoluble in water (requires organic solvent like DMSO or DMF)[1][4][5] | Soluble in water[2][5] |
| Membrane Permeability | Permeable | Permeable[5] | Impermeable[5] |
| Optimal Reaction pH | 6.5 - 7.5[6] | 7.0 - 9.0[5][7] | 7.0 - 9.0[2][5] |
| Bond Stability | Stable, non-reversible thioether bond. Susceptible to retro-Michael reaction under certain conditions, but can be stabilized by hydrolysis of the succinimide (B58015) ring.[8] | Stable amide bond.[7] | Stable amide bond.[7] |
Experimental Protocols
Detailed methodologies for utilizing these crosslinkers are crucial for reproducible and reliable results. Below are generalized protocols for protein crosslinking in solution.
Protocol 1: Crosslinking with this compound
This protocol is designed for crosslinking proteins containing accessible cysteine residues.
Materials:
-
Protein sample in a sulfhydryl-free buffer (e.g., 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.2)
-
This compound
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., TCEP or DTT)
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Desalting column
Procedure:
-
Protein Preparation: If the protein contains disulfide bonds that need to be reduced to generate free sulfhydryls, treat the protein with a 10-20 fold molar excess of TCEP for 30 minutes at room temperature. Remove the excess reducing agent using a desalting column.
-
Crosslinker Preparation: Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Crosslinking Reaction: Add the crosslinker stock solution to the protein sample to achieve a final concentration that provides a 10-50 fold molar excess of the crosslinker over the protein. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding a quenching reagent to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to quench any unreacted maleimide groups.
-
Analysis: The crosslinked protein mixture is now ready for analysis by SDS-PAGE, mass spectrometry, or other characterization methods.
Protocol 2: Crosslinking with Disuccinimidyl suberate (DSS)
This protocol is for crosslinking proteins with accessible primary amine groups.
Materials:
-
Protein sample in an amine-free buffer (e.g., 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.5)[4]
-
Disuccinimidyl suberate (DSS)
-
Desalting column
Procedure:
-
Protein Preparation: Ensure the protein sample is in a buffer free of primary amines. If necessary, dialyze the sample against an appropriate buffer.
-
Crosslinker Preparation: Immediately before use, prepare a 10-25 mM stock solution of DSS in anhydrous DMSO or DMF.[1][4]
-
Crosslinking Reaction: Add the DSS stock solution to the protein sample to achieve a final concentration that provides a 20-50 fold molar excess of the crosslinker over the protein.[9]
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[9]
-
Quenching: Stop the reaction by adding the quenching reagent to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.[1][9]
-
Analysis: The crosslinked protein mixture can now be analyzed.
Protocol 3: Crosslinking with Bis(sulfosuccinimidyl) suberate (BS3)
This protocol is for crosslinking proteins with accessible primary amine groups using a water-soluble crosslinker.
Materials:
-
Protein sample in an amine-free buffer (e.g., 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.5)[2][3]
-
Bis(sulfosuccinimidyl) suberate (BS3)
-
Desalting column
Procedure:
-
Protein Preparation: Prepare the protein sample in an amine-free buffer as described for DSS.
-
Crosslinker Preparation: Immediately before use, prepare a 10-25 mM stock solution of BS3 in reaction buffer (e.g., 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.5).[2][10]
-
Crosslinking Reaction: Add the BS3 solution to the protein sample to achieve a final concentration that provides a 20-50 fold molar excess of the crosslinker over the protein.[2]
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[2]
-
Quenching: Stop the reaction by adding the quenching reagent to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[2][10]
-
Analysis: The crosslinked protein sample is ready for analysis.
Visualizing Experimental Workflows and Signaling Pathways
To illustrate the application of these crosslinkers in a biological context, the following diagrams depict a generalized experimental workflow for protein-protein interaction studies and a simplified representation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, where protein-protein interactions are critical for signal transduction.
Caption: A generalized workflow for identifying protein-protein interactions using chemical crosslinking.
Caption: A simplified diagram of the MAPK signaling pathway, a target for crosslinking studies.
Conclusion
The choice between this compound, DSS, and BS3 depends critically on the experimental goals and the nature of the protein system under investigation. This compound is an excellent choice for targeting cysteine residues and for applications requiring a rigid spacer arm. Its membrane permeability makes it suitable for intracellular crosslinking. In contrast, DSS and BS3 are ideal for targeting abundant primary amines on the protein surface. The water-solubility of BS3 offers a significant advantage for crosslinking cell surface proteins without perturbing the cell membrane. By understanding the distinct properties and reaction mechanisms of these crosslinkers, researchers can better design experiments to probe the intricacies of protein interactions and cellular signaling pathways.
References
- 1. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]
- 2. covachem.com [covachem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - NL [thermofisher.com]
- 7. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. Immunoprecipitation Crosslinking | Thermo Fisher Scientific - US [thermofisher.com]
Safety Operating Guide
Proper Disposal of 1,4-Phenylenebismaleimide: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of 1,4-Phenylenebismaleimide is critical for ensuring a safe laboratory environment. This guide provides detailed procedural steps for researchers, scientists, and drug development professionals.
This compound is a chemical compound that requires careful management due to its potential health hazards. It is harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation, and can be fatal if inhaled.[1] Adherence to proper personal protective equipment (PPE) protocols and disposal procedures is mandatory to mitigate risks.
Safety and Handling
Before handling this compound, it is imperative to be familiar with its hazard classifications. The compound is classified as acutely toxic (inhalation), a skin irritant, an eye irritant, and a specific target organ toxicant for respiratory irritation.[2]
Personal Protective Equipment (PPE): When working with this compound, the following PPE is required:
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[1]
-
Skin Protection: Use chemically resistant gloves and wear protective clothing to prevent skin contact.[1]
-
Respiratory Protection: A NIOSH-approved respirator is necessary, especially when dust may be generated.[1]
In the event of exposure, immediate action is crucial. For skin contact, wash the affected area with plenty of soap and water.[1] If inhaled, move the individual to fresh air and seek immediate medical attention.[2] For eye contact, rinse cautiously with water for several minutes.[1]
Quantitative Hazard Data
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled[2] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3] |
Experimental Protocol: Disposal of this compound
This protocol outlines the step-by-step procedure for the safe disposal of this compound waste in a laboratory setting.
Materials:
-
Designated hazardous waste container (clearly labeled)
-
Personal Protective Equipment (as specified above)
-
Chemical spill kit
-
Sealable bags for contaminated PPE
Procedure:
-
Waste Segregation:
-
Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., weighing boats, pipette tips), and contaminated PPE.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Containerization:
-
Place all solid waste directly into a designated, leak-proof hazardous waste container.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Ensure the container is kept closed when not in use.[1]
-
-
Decontamination:
-
Decontaminate any reusable equipment that has come into contact with this compound according to your laboratory's standard operating procedures for hazardous chemical decontamination.
-
Collect any cleaning materials (e.g., wipes, absorbent pads) and dispose of them as hazardous waste.
-
-
PPE Disposal:
-
Carefully remove contaminated PPE, avoiding self-contamination.
-
Place disposable gloves, gowns, and other contaminated items into a sealable bag before placing them in the final hazardous waste container.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[1]
-
The storage area should be clearly marked as a hazardous waste accumulation site.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]
-
Disposal must be conducted in accordance with all federal, state, and local regulations.[1] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste under US EPA guidelines (40 CFR 261.3).[1]
-
Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 1,4-Phenylenebismaleimide
For Immediate Reference: Key Safety and Handling Protocols for 1,4-Phenylenebismaleimide
This guide provides essential, direct guidance for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound. Adherence to these protocols is critical for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires stringent safety measures. The primary hazards include skin and eye irritation, potential for respiratory irritation, and acute toxicity if swallowed or inhaled.[1][2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher | Prevents inhalation of harmful dust particles. |
| Eye and Face Protection | Safety glasses with side shields or goggles; face shield | Protects against splashes and airborne particles.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and irritation.[1] |
| Body Protection | Laboratory coat; additional protective clothing as needed | Protects skin and personal clothing from contamination.[1] |
Safe Handling and Storage Procedures
Proper handling and storage are crucial to prevent exposure and maintain the chemical's integrity.
Operational Plan: Step-by-Step Handling
-
Preparation : Before handling, ensure a designated work area is clean and an eyewash station and safety shower are accessible.[1]
-
Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][4]
-
Dispensing : Avoid generating dust.[3][4] Use appropriate tools for transferring the solid material.
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling and before breaks or leaving the laboratory.[1] Do not eat, drink, or smoke in the handling area.[1]
-
Clothing : Remove any contaminated clothing immediately and wash it before reuse.[1][3]
Storage Plan
-
Store away from incompatible materials and sources of ignition.[1]
Emergency and Disposal Protocols
Immediate and correct response to emergencies and proper disposal are critical for safety and environmental protection.
Emergency Response
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation occurs.[1][3] |
| Eye Contact | Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Seek immediate medical assistance.[4] |
Spill and Disposal Plan
-
Spill Containment : In case of a spill, evacuate the area.[4] Prevent further leakage if it is safe to do so.[1] Avoid dust formation.[4]
-
Cleanup : Use a vacuum or sweep up the material and place it into a suitable, labeled container for disposal.[1][4]
-
Disposal : Dispose of this compound and any contaminated materials as hazardous waste through an approved waste disposal plant.[1][3] Adhere to all local, state, and federal regulations. Do not allow the product to enter drains or waterways.[1]
Visualizing Safe Handling Workflow
To further clarify the procedural steps for handling this compound, the following workflow diagram outlines the process from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
Hierarchy of Controls for Exposure Minimization
The following diagram illustrates the hierarchy of controls, from most to least effective, for minimizing exposure to this compound.
Caption: Hierarchy of Controls for Chemical Safety.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
